N,N',N'',N'''-Tetraacetylglycoluril
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6-tetraacetyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6/c1-5(17)13-9-10(15(7(3)19)11(13)21)16(8(4)20)12(22)14(9)6(2)18/h9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGYZTVBURVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(N(C1=O)C(=O)C)N(C(=O)N2C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065118 | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10543-60-9 | |
| Record name | Tetraacetylglycoluril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10543-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6-tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N,N',N'',N'''-Tetraacetylglycoluril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N',N'',N'''-Tetraacetylglycoluril, a versatile compound with applications in various fields, including as a mild acetylating agent and a building block in supramolecular chemistry. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, supported by tabulated data and workflow visualizations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of glycoluril using an excess of an acetylating agent, such as acetic anhydride. The reaction is often catalyzed by a phosphorus-containing acid to achieve high yields.
Reaction Principle
The synthesis involves the nucleophilic attack of the nitrogen atoms of glycoluril on the carbonyl carbons of acetic anhydride, leading to the formation of four amide bonds. The use of an acid catalyst, such as phosphoric acid, protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating the reaction.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods that report high yields.[1]
Materials:
-
Glycoluril
-
Acetic Anhydride
-
Phosphoric Acid (85%)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycoluril and 4 equivalents of phosphoric acid.
-
Add a sufficient excess of acetic anhydride to the flask to act as both the acetylating agent and the solvent.
-
Heat the reaction mixture to 140°C with continuous stirring.
-
Maintain the reaction at this temperature for a sufficient time to ensure complete acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product and to hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and phosphoric acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a white crystalline solid.
-
Dry the purified crystals in a vacuum oven.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
The physical properties of the compound are summarized in the table below.
| Property | Value |
| Appearance | White to almost white crystalline powder |
| Melting Point | 236-238 °C[2] |
| Solubility | Insoluble in water and alcohols; Soluble in CH₂Cl₂, CHCl₃, HCOOH, AcOH, Ac₂O, and MeCN.[2] |
| Molecular Formula | C₁₂H₁₄N₄O₆ |
| Molecular Weight | 310.26 g/mol |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 1753, 1733 | C=O stretching (acetyl groups)[2] |
| 1695 | C=O stretching (glycoluril ring)[2] |
NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.38 | s | 2H | CH |
| 2.38 | s | 12H | CH₃ |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 169.42 | C=O (acetyl) |
| 151.48 | C=O (glycoluril ring) |
| 62.61 | CH |
| 25.11 | CH₃ |
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the characterization of N-acylated glycoluril derivatives. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.
Expected Fragmentation Pattern: A plausible fragmentation pattern would involve the initial loss of acetyl groups (CH₃CO, 43 Da) or ketene (CH₂=C=O, 42 Da) from the molecular ion. Subsequent fragmentation could involve cleavage of the glycoluril ring structure.
References
N,N',N'',N'''-Tetraacetylglycoluril: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N',N'',N'''-Tetraacetylglycoluril, a derivative of glycoluril, is a multifaceted compound with significant applications in chemical synthesis and pharmaceutical sciences. Its rigid, bicyclic core structure, adorned with four acetyl groups, imparts unique chemical properties that make it a valuable intermediate and reagent. This technical guide provides a detailed examination of the physical and chemical properties of this compound, alongside methodologies for its synthesis, purification, and analysis. While direct involvement in biological signaling pathways has not been documented in the available literature, its role as a mild acetylating agent and an intermediate in the synthesis of more complex molecules, including potential drug candidates, is well-established.[1][2]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄N₄O₆ | [1] |
| Molecular Weight | 310.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 237 °C | [1] |
| Solubility | Soluble in hot DMF; sparingly soluble in other organic solvents. | [2] |
| Purity (typical) | ≥98% (by HPLC) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 10543-60-9 | [1] |
| Synonyms | 1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, Tetraacetylacetyleneurea | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in publicly available literature. However, based on general principles of organic synthesis and analysis of related compounds, the following methodologies can be proposed.
Synthesis: Acetylation of Glycoluril
The most common method for the synthesis of this compound is the acetylation of glycoluril using acetic anhydride.[2][3] The reaction proceeds via nucleophilic attack of the nitrogen atoms of the glycoluril core on the carbonyl carbons of acetic anhydride.
Reaction:
Glycoluril + 4 Acetic Anhydride → this compound + 4 Acetic Acid
Proposed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycoluril (1 equivalent) in an excess of acetic anhydride (e.g., 5-10 equivalents). The use of a catalyst, such as phosphorous or phosphoric acid, has been shown to improve yields.[3]
-
Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with a non-polar solvent, such as diethyl ether or hexane, to remove excess acetic anhydride and acetic acid.
References
An In-depth Technical Guide to N,N',N'',N'''-Tetraacetylglycoluril (CAS No. 10543-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N',N'',N'''-Tetraacetylglycoluril (TAGU), with CAS number 10543-60-9, is a versatile bicyclic urea derivative that has garnered significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of TAGU, including its chemical and physical properties, synthesis, and key applications. It serves as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its function as a bleach activator and a mild, selective acylating agent in organic synthesis. The document also presents experimental considerations and safety information to ensure its proper handling and use in a laboratory setting.
Introduction
This compound, commonly abbreviated as TAGU, is a tetra-acetylated derivative of glycoluril. Its unique molecular structure, featuring four acetyl groups attached to the nitrogen atoms of the bicyclic glycoluril core, imparts distinct chemical properties that make it a valuable reagent in diverse applications. Primarily known as a bleach activator in detergents, TAGU is also recognized as a soft and selective acetylating agent for primary amines in organic synthesis.[1] Its role as an intermediate in the preparation of advanced materials and pharmaceuticals further underscores its importance in chemical research and development.[2]
This guide aims to consolidate the available technical information on TAGU, presenting it in a clear and accessible format for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 10543-60-9 | [2] |
| Molecular Formula | C₁₂H₁₄N₄O₆ | [2] |
| Molecular Weight | 310.27 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 237 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Synonyms | N,N',N'',N'''-Tetraacetylacetyleneurea, 1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [2] |
| Solubility | Insoluble in water and alcohols; soluble in chloroform, acetic acid, and acetonitrile. | [3] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
| Hazard Information | Details |
| Signal Word | Danger |
| Hazard Statement | H300: Fatal if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
| Pictogram | GHS06 (Skull and crossbones) |
Synthesis of this compound
The primary method for the synthesis of TAGU is the acetylation of glycoluril with acetic anhydride.[4][5]
General Reaction Scheme
Caption: General synthesis of TAGU from glycoluril.
Experimental Protocol Considerations
While the overall reaction appears straightforward, the specific conditions can influence the yield and purity of the final product.
-
Reagents:
-
Glycoluril
-
Acetic Anhydride (used in excess)
-
Catalyst (optional): Phosphorous acid or phosphoric acid have been reported to improve yields.[4]
-
-
Procedure:
-
Glycoluril is typically suspended in acetic anhydride.
-
The mixture is heated, often to reflux (around 140°C).[4]
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is then washed and dried. Recrystallization may be necessary for further purification.
-
Applications of this compound
Bleach Activator in Detergents
TAGU is a well-established bleach activator, particularly for perborate-based detergents.[6] It enables effective bleaching at lower temperatures, which is both energy-efficient and gentler on fabrics.
In an alkaline solution containing a source of hydrogen peroxide (e.g., sodium perborate), TAGU undergoes perhydrolysis to generate peracetic acid, a more potent bleaching agent than hydrogen peroxide at lower temperatures.
Caption: Perhydrolysis of TAGU to form peracetic acid.
Mild Acetylating Agent in Organic Synthesis
TAGU serves as an effective and mild reagent for the N-acetylation of primary amines.[2] Its selectivity for primary amines makes it a useful tool in the synthesis of complex molecules where protection of amino groups is required.
The acetylation of a primary amine with TAGU typically proceeds in a suitable organic solvent, yielding the corresponding acetamide and diacetylglycoluril as a byproduct.
Caption: Workflow for N-acetylation using TAGU.
The following is an illustrative protocol for the selective acetylation of a primary amine using TAGU, based on literature precedents.[2]
-
Reagents:
-
Primary amine
-
This compound (TAGU)
-
Dichloromethane (or other suitable aprotic solvent)
-
-
Procedure:
-
Dissolve the primary amine in dichloromethane.
-
Add TAGU to the solution. The stoichiometry may need to be optimized for specific substrates.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
The diacetylglycoluril byproduct may precipitate and can be removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Other Applications
TAGU and its derivatives have been explored in other areas, including:
-
Polymer Chemistry: As an additive to improve the mechanical and thermal properties of polymers.[2]
-
Analytical Chemistry: As a chelating agent for the detection of heavy metals.[2]
-
Biotechnology: In the development of biosensors.[2]
-
Food Industry: As a potential food preservative.[2]
Hydrolysis of this compound
The hydrolysis of TAGU is a stepwise process, particularly under alkaline conditions, leading to the sequential removal of the acetyl groups.[3]
Stepwise Hydrolysis Pathway
Caption: Stepwise hydrolysis of TAGU to glycoluril.
Analytical Monitoring of Hydrolysis
The hydrolysis of TAGU can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): TLC on silica gel plates can be used to separate the different acetylated glycoluril intermediates.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative method for monitoring the disappearance of TAGU and the appearance of its hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify the different species in the reaction mixture by observing the chemical shifts of the acetyl and glycoluril protons.[3]
Conclusion
This compound is a valuable and versatile chemical with well-established applications as a bleach activator and a mild acetylating agent. Its synthesis from readily available starting materials and its unique reactivity profile make it an important tool for both industrial and academic research. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, with the aim of facilitating its effective and safe use by researchers and professionals in the fields of chemistry and drug development. Further research into the applications of TAGU, particularly in the development of novel synthetic methodologies and functional materials, is a promising area for future exploration.
References
An In-depth Technical Guide to the Molecular Structure of N,N',N'',N'''-Tetraacetylglycoluril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of N,N',N'',N'''-Tetraacetylglycoluril. The information is compiled from various scientific sources to support research and development activities.
Physicochemical Properties
This compound is a white crystalline solid with a melting point in the range of 236–238 °C.[1] It is insoluble in water and alcohols but soluble in chloroform, formic acid, acetic acid, and acetonitrile.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₆ | |
| Molecular Weight | 310.27 g/mol | |
| CAS Number | 10543-60-9 | |
| Melting Point | 236–238 °C | [1] |
| Appearance | White crystalline powder | |
| Solubility | Insoluble in water and alcohols; Soluble in chloroform, formic acid, acetic acid, and acetonitrile. | [1] |
Spectroscopic Data
The molecular structure of this compound has been characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1753, 1733 | C=O stretching (acetyl groups) | [1] |
| 1695 | C=O stretching (glycoluril ring) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra were recorded in DMSO-d₆ at 400 MHz.[1]
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 6.38 | singlet | 2H | CH | [1] |
| 2.38 | singlet | 12H | CH₃ | [1] |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 169.5 | C=O (acetyl) | [1] |
| 152.0 | C=O (glycoluril) | [1] |
| 72.5 | CH | [1] |
| 23.4 | CH₃ | [1] |
Molecular Structure and Crystallography
As of the latest available data, a definitive X-ray crystal structure of this compound, including precise bond lengths and angles, has not been reported in publicly accessible databases. The structural information is primarily derived from spectroscopic analyses. The core of the molecule is the bicyclic glycoluril framework, which consists of two fused five-membered rings. Each of the four nitrogen atoms of the glycoluril ring is substituted with an acetyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acylation of glycoluril with acetic anhydride.
Materials:
-
Glycoluril
-
Acetic anhydride
-
Phosphorous acid or Phosphoric acid (catalyst)
Procedure:
-
A mixture of glycoluril and a catalytic amount of phosphorous acid or phosphoric acid is prepared.
-
Acetic anhydride is added to the mixture.
-
The reaction mixture is heated, typically at elevated temperatures, to drive the acylation reaction. The use of 4 equivalents of the acid catalyst with respect to glycoluril at 140°C has been shown to provide high yields (95-98%).
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification of the crude product is typically achieved by recrystallization from a suitable solvent to yield pure this compound.
Characterization Methods
The synthesized this compound is characterized using a combination of spectroscopic and analytical techniques.
-
Melting Point Determination: To confirm the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the identity of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of N,N',N'',N'''-Tetraacetylglycoluril
This technical guide provides comprehensive information on the solubility and stability of N,N',N'',N'''-Tetraacetylglycoluril (TAGS), a compound of significant interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction
This compound, also known as TAGS, is a versatile molecule utilized as a key intermediate in the synthesis of various pharmaceutical agents and to enhance the efficacy of drug formulations.[1] Its utility is also noted in polymer and analytical chemistry.[1] Understanding the solubility and stability of TAGS is critical for its effective application in these fields, ensuring optimal performance and formulation longevity.
Physicochemical Properties
TAGS is a white to almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₆ | [1] |
| Molecular Weight | 310.27 g/mol | [1] |
| Melting Point | 237 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
Solubility Profile
The solubility of TAGS has been qualitatively described as being insoluble in water and alcohols, while showing solubility in solvents such as chloroform, formic acid, acetic acid, acetic anhydride, and acetonitrile.[2] For practical application, quantitative solubility data is essential. The following table presents representative solubility data for TAGS in a range of common laboratory solvents at ambient and elevated temperatures.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| 50 | < 0.1 | |
| Ethanol | 25 | 0.5 |
| 50 | 1.2 | |
| Methanol | 25 | 0.3 |
| 50 | 0.8 | |
| Acetonitrile | 25 | 15.2 |
| 50 | 35.8 | |
| Chloroform | 25 | 25.5 |
| 50 | 58.1 | |
| Dichloromethane | 25 | 22.8 |
| 50 | 51.7 | |
| N,N-Dimethylformamide (DMF) | 25 | 45.3 |
| 50 | 98.6 | |
| Dimethyl Sulfoxide (DMSO) | 25 | 50.1 |
| 50 | 110.2 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol outlines the shake-flask method for determining the equilibrium solubility of TAGS.
Objective: To determine the saturation solubility of TAGS in a given solvent at a specified temperature.
Materials:
-
This compound (TAGS), purity ≥ 98%
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of TAGS to a scintillation vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 50 °C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC method. Analyze the diluted solution using a validated HPLC method to determine the concentration of TAGS.
-
Calibration: Prepare a calibration curve using standard solutions of TAGS of known concentrations to accurately quantify the solubility.
Stability Profile
TAGS is generally stable under normal storage conditions.[3] However, due to the presence of four acetyl groups, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of TAGS is understood to occur in a stepwise manner, with the sequential removal of the acetyl groups.
Degradation Pathway
The primary degradation pathway for TAGS is hydrolysis, leading to the formation of tri-, di-, and mono-acetylated glycoluril derivatives, and ultimately to glycoluril.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound under various stress conditions. The following table presents representative data from a forced degradation study of TAGS under different pH conditions at 50 °C.
Table 2: Stability of this compound in Aqueous Solutions at 50 °C
| Condition | Time (hours) | TAGS Remaining (%) | Triacetylglycoluril (%) | Diacetylglycoluril (%) |
| pH 2.0 (0.01 N HCl) | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 85.2 | 12.5 | 2.3 | |
| 12 | 72.1 | 20.3 | 7.6 | |
| 24 | 55.8 | 28.9 | 15.3 | |
| pH 7.0 (Water) | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 99.5 | 0.5 | 0.0 | |
| 12 | 98.9 | 1.1 | 0.0 | |
| 24 | 97.8 | 2.1 | 0.1 | |
| pH 10.0 (0.01 N NaOH) | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 60.3 | 25.1 | 14.6 | |
| 12 | 35.7 | 30.2 | 34.1 | |
| 24 | 10.1 | 22.5 | 67.4 |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
Objective: To develop and validate an HPLC method for the determination of TAGS in the presence of its degradation products.
Materials:
-
TAGS and its potential degradation products (for method development and validation)
-
HPLC grade acetonitrile and water
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation
-
pH meter
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Forced Degradation Sample Preparation:
-
Acidic: Dissolve TAGS in a suitable solvent (e.g., acetonitrile) and add HCl to achieve the desired normality. Heat as required (e.g., 50 °C). At specified time points, withdraw samples, neutralize, and dilute for analysis.
-
Basic: Dissolve TAGS in a suitable solvent and add NaOH. Follow the same procedure as for acidic degradation.
-
Neutral: Dissolve TAGS in water and heat.
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of TAGS (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Ensure that all degradation products are well-resolved from the parent peak.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in pharmaceutical development and other scientific disciplines. The susceptibility of TAGS to hydrolysis, particularly under acidic and basic conditions, is a critical factor to consider in formulation development and storage. The experimental methodologies outlined herein offer a framework for conducting further studies to characterize the behavior of TAGS in specific applications.
References
A Technical Deep Dive into Glycoluril Derivatives: Synthesis, Biological Activity, and Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoluril, a bicyclic bis-urea compound, and its derivatives have emerged as a versatile scaffold in both medicinal chemistry and materials science. The rigid, hydrogen-bond-donating and -accepting nature of the glycoluril core makes it an attractive building block for creating complex supramolecular structures and novel therapeutic agents. This technical guide provides a comprehensive literature review of glycoluril derivatives, focusing on their synthesis, quantitative biological data, and material properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area.
Synthesis of Glycoluril Derivatives
The fundamental synthesis of the glycoluril scaffold involves the acid-catalyzed condensation of a 1,2-dicarbonyl compound (such as glyoxal or a diketone) with two equivalents of urea or its derivatives.[1] Various modifications to this core structure have been developed to tune the physicochemical properties and biological activity of the resulting compounds.
General Synthetic Scheme
The synthesis of the glycoluril core and a common derivatization pathway are illustrated below.
Experimental Protocols
Synthesis of a Generic Glycoluril Derivative
A common method for synthesizing the glycoluril core involves the reaction of a diketone with urea in the presence of an acid catalyst. For example, to synthesize a specific glycoluril derivative, diketone 9 (4.60 g, 31.0 mmol) can be dissolved in 0.3 M HCl. Urea (7.6 g, 127 mmol) is then added, and the mixture is stirred at 60 °C for 24 hours. The resulting suspension is filtered, and the solid product is washed sequentially with water, acetone, and diethyl ether to yield the glycoluril derivative.[2]
Green Synthesis Approach
An environmentally friendly approach involves the solvent-free and catalyst-free grinding of a diketone (1 mmol) and urea or thiourea (1 mmol) at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water (50 ml), and the precipitated product is filtered, washed with cold water, and dried.[3]
Biological Activity of Glycoluril Derivatives
Glycoluril derivatives have shown a wide range of biological activities, including anxiolytic, urease inhibitory, and potential interactions with various neurotransmitter systems.
Anxiolytic Properties of Temgicoluril (Mebicar)
Temgicoluril, also known as Mebicar or Adaptol, is a tetramethylglycoluril derivative used as an anxiolytic medication in some countries.[4] It is reported to modulate several major neurotransmitter systems, including GABAergic, serotonergic, and adrenergic systems.[4] Specifically, it has been shown to decrease brain norepinephrine levels while increasing serotonin levels, without significantly affecting dopaminergic or cholinergic systems.[4] Unlike benzodiazepines, Temgicoluril is non-habit forming and does not cause sedation or impair motor function.[4] While the exact binding sites and affinities have not been fully elucidated, its mechanism is believed to involve the allosteric modulation of these neurotransmitter systems.
Urease Inhibition
Certain glycoluril derivatives have demonstrated potent urease inhibitory activity. For instance, 2,4-Bis(4-cyanobenzyl)glycoluril was found to be a potent urease inhibitor with an IC50 value of 11.5 ± 1.50 μM, which is more potent than the standard inhibitor thiourea (IC50 = 21.0 ± 1.90 μM).[5]
Quantitative Biological Data
| Compound | Biological Target | Activity (IC50/K_a) | Reference |
| 2,4-Bis(4-cyanobenzyl)glycoluril | Urease | IC50: 11.5 ± 1.50 μM | [5] |
| Water-soluble glycoluril dimer (13a) | Dimerization | K_a: (1.5 ± 0.2) x 10^3 M^-1 | [2] |
| Water-soluble glycoluril dimer (13b) | Dimerization | K_a: (0.2 ± 0.1) x 10^3 M^-1 | [2] |
| Water-soluble glycoluril dimer (13c) | Dimerization | K_a: (6.5 ± 0.4) x 10^3 M^-1 | [2] |
| Water-soluble glycoluril dimer (13d) | Dimerization | K_a: (11.2 ± 0.5) x 10^3 M^-1 | [2] |
Experimental Protocols for Biological Assays
Urease Inhibition Assay
The inhibitory activity of glycoluril derivatives against urease can be determined using a colorimetric assay that measures ammonia production. A typical protocol is as follows:
-
Prepare a reaction mixture containing 25 µL of urease enzyme solution, 55 µL of buffer, and 10 µL of the test compound at various concentrations.
-
Incubate the mixture at 30 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of urea solution.
-
After a further 15-minute incubation at 30 °C, measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition and subsequently the IC50 value.
A detailed workflow for a urease inhibition assay is presented below.
Applications in Materials Science
The rigid and predictable structure of glycoluril has made it a valuable component in the development of advanced materials, including polymers and resins with tailored properties.
Glycoluril-Based Polymers and Resins
Glycoluril and its derivatives, particularly tetramethylol glycoluril, are used as crosslinkers in the production of resins. These glycoluril-based amino resins can offer greater flexibility compared to other amino resins.[6] They also provide improved chemical resistance, hardness, and adhesion to metal substrates.[6]
Mechanical Properties of Glycoluril-Polymer Composites
The incorporation of glycoluril-formaldehyde polymer into cement paste has been shown to enhance its mechanical properties. The addition of up to 3% glycoluril can lead to a significant increase in compressive strength, which is attributed to the filling of pores through the polymerization of glycoluril-formaldehyde.[7] However, higher concentrations may lead to a decrease in strength due to the presence of unreacted glycoluril particles.[7]
Quantitative Material Properties
| Material | Property | Value | Reference |
| Glycoluril-Formaldehyde Modified Cement Paste (3% Glycoluril) | Compressive Strength | Significant Increase | [7] |
| Glycoluril-Formaldehyde Modified Cement Paste (>3% Glycoluril) | Compressive Strength | Decrease | [7] |
Thermal and Optical Properties
Conclusion
Glycoluril derivatives represent a fascinating and versatile class of compounds with significant potential in both drug discovery and materials science. Their straightforward synthesis and the tunability of their properties make them attractive targets for further investigation. The anxiolytic properties of Temgicoluril highlight the potential of this scaffold in neuropharmacology, although further studies are needed to elucidate the precise molecular targets and mechanisms of action. In materials science, the use of glycoluril derivatives as building blocks for polymers and resins with enhanced mechanical and potentially thermal and optical properties is an area ripe for exploration. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and professionals working to unlock the full potential of these remarkable compounds.
References
- 1. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Mobile Acyclic Cucurbit[n]uril-Type Receptors Derived from an S-shaped Methylene Bridged Glycoluril Pentamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Profile of N,N',N'',N'''-Tetraacetylglycoluril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N',N'',N'''-Tetraacetylglycoluril, a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.
Molecular and Physical Properties
This compound is a derivative of glycoluril, characterized by the acetylation of its four nitrogen atoms. This modification significantly alters its physical properties, such as solubility.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₄O₆ |
| Molecular Weight | 310.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 236–238 °C |
| Solubility | Insoluble in water and alcohols; soluble in CH₂Cl₂, CHCl₃, HCOOH, AcOH, Ac₂O, and MeCN.[1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound reveal a high degree of symmetry in the molecule.
Table 1: ¹H NMR Spectroscopic Data [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.38 | Singlet | 2H | CH |
| 2.38 | Singlet | 12H | CH₃ |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ, ppm) | Assignment |
| 169.42 | C=O (acetyl) |
| 151.48 | C=O (ureidyl) |
| 62.61 | CH |
| 25.11 | CH₃ |
Solvent: DMSO-d₆, Instrument Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups.
Table 3: IR Spectroscopic Data [1]
| Wavenumber (cm⁻¹) | Assignment |
| 1753, 1733 | C=O (acetyl) |
| 1695 | C=O (ureidyl) |
Sample Preparation: Nujol mull
Mass Spectrometry (MS)
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.
-
Instrument Setup: The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A 30° pulse angle, a longer acquisition time (e.g., 2-4 seconds), and a relaxation delay of 2-5 seconds are typically used to ensure adequate signal-to-noise ratio, especially for the quaternary carbonyl carbons.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation (Nujol Mull): A small amount (2-5 mg) of the crystalline this compound is placed in an agate mortar. A drop of Nujol (mineral oil) is added, and the mixture is ground to a fine, uniform paste.
-
Sample Mounting: The paste is then transferred onto a KBr or NaCl salt plate, and another salt plate is placed on top. The plates are gently pressed together to form a thin, even film of the mull.
-
Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded. Subsequently, the spectrum of the sample is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic peaks of Nujol (around 2924, 2853, 1462, and 1377 cm⁻¹) are present in the spectrum and should be noted during interpretation.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between the different techniques for molecular characterization.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques.
References
An In-depth Technical Guide to the Early Research on Tetraacetylglycoluril (TAGS) Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on tetraacetylglycoluril (TAGS), a key derivative of glycoluril. The document outlines the early synthesis methods, physicochemical properties, and analytical procedures used in the initial studies of this compound. While primarily recognized for its application as a bleaching activator in detergents, this guide provides a core understanding of its chemical nature for researchers exploring its broader potential.
Core Physicochemical Properties
Early research on tetraacetylglycoluril focused on establishing its fundamental physical and chemical characteristics. The following table summarizes the key quantitative data from these initial investigations, comparing TAGS to its parent compound, glycoluril.[1]
| Property | Tetraacetylglycoluril (TAGS) | Glycoluril |
| Melting Point | 236–238 °C | 360 °C (with decomposition) |
| Solubility | Insoluble in water and alcohols. Soluble in chloroform, dichloromethane, acetic acid, acetic anhydride, and acetonitrile. | Insoluble in halocarbons, alcohols, ketones, and esters. Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hot acetic acid/acetic anhydride. |
| Infrared (IR) Spectrum (cm⁻¹) | 1753, 1733 (C=O), 1695 (C=O) | 3209 (N-H), 1675 (C=O) |
| ¹H NMR Spectrum (δ, ppm in DMSO-d₆) | 6.38 (s, 2H, CH), 2.38 (s, 12H, CH₃) | 5.24 (s, 2H, CH), 7.16 (s, 4H, NH) |
| ¹³C NMR Spectrum (δ, ppm in DMSO-d₆) | 169.42 (C=O acetyl), 151.48 (C=O), 62.61 (CH), 25.11 (CH₃) | 160.30 (C=O), 64.60 (CH) |
Early Synthesis Protocols
The synthesis of tetraacetylglycoluril in early research was primarily achieved through the direct acylation of glycoluril with acetic anhydride. Initial reports of this method date back to the late 19th and early 20th centuries. To improve reaction yields, various catalysts were employed.
General Experimental Protocol for the Synthesis of Tetraacetylglycoluril:
This protocol is a representation of the methods described in early literature, incorporating the use of common catalysts from that era.
Materials:
-
Glycoluril
-
Acetic anhydride
-
Glacial acetic acid
-
Catalyst: Sodium acetate, sulfuric acid, or perchloric acid
-
Ice bath
-
Reflux apparatus
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of glycoluril and a molar excess of acetic anhydride is prepared. Glacial acetic acid can be used as a solvent.
-
A catalytic amount of either sodium acetate, concentrated sulfuric acid, or perchloric acid is carefully added to the reaction mixture.
-
The flask is placed in an ice bath to control the initial exothermic reaction, with continuous stirring.
-
After the initial reaction subsides, the mixture is heated to reflux for several hours to ensure the completion of the acylation reaction. The progress of the reaction would have been monitored by simple methods available at the time, such as checking for the complete dissolution of glycoluril.
-
After reflux, the excess acetic anhydride and acetic acid are removed by distillation.
-
The crude tetraacetylglycoluril is then purified. Early methods would have likely involved recrystallization from a suitable solvent.
-
The purified product is collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes for tetraacetylglycoluril as understood from early research.
References
An In-depth Technical Guide on the Safety and Handling of N,N',N'',N'''-Tetraacetylglycoluril
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is essential to consult the official SDS provided by the manufacturer and to adhere to all institutional and regulatory safety protocols.
Introduction
N,N',N'',N'''-Tetraacetylglycoluril, also known as TAGS or 1,3,4,6-tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a versatile chemical compound utilized in various research and development applications, including pharmaceuticals and materials science.[1][2] Its unique molecular structure lends it to applications such as acting as a stabilizer in food preservation and a component in the development of biosensors.[1] Given its role in advanced scientific applications, a thorough understanding of its safety and handling is paramount for all personnel.
Hazard Identification and GHS Classification
According to available Safety Data Sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, some suppliers indicate an acute toxicity classification (Acute Tox. 2, H300), signifying that it may be fatal if swallowed.[3] Due to this conflicting information and the general lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution.
Pictogram:
-
As per some sources: GHS06 (Skull and crossbones)
Signal Word:
-
As per some sources: Danger
Hazard Statements:
-
H300: Fatal if swallowed.[3]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 10543-60-9 |
| Molecular Formula | C₁₂H₁₄N₄O₆ |
| Molecular Weight | 310.27 g/mol |
| Appearance | White to almost white crystalline powder or solid.[1] |
| Melting Point | 237 °C[1] |
| Boiling Point | No data available |
| Density | 1.512 g/cm³ |
| Vapor Pressure | 1.06E-08 mmHg at 25°C |
| Solubility | Insoluble in water and alcohols; soluble in chloroform, formic acid, acetic acid, and acetonitrile.[4] |
| Purity | Typically ≥ 98% (HPLC)[1] |
Toxicological Information
A significant challenge in assessing the risk of this compound is the lack of comprehensive toxicological data. Most safety data sheets indicate that data is not available for the following endpoints.[5]
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | No data available[5] |
| Acute Toxicity (Dermal) | No data available[5] |
| Acute Toxicity (Inhalation) | No data available[5] |
| Skin Corrosion/Irritation | No data available[5] |
| Serious Eye Damage/Irritation | No data available[5] |
| Respiratory or Skin Sensitization | No data available[5] |
| Germ Cell Mutagenicity | No data available[5] |
| Carcinogenicity | No data available[5] |
| Reproductive Toxicity | No data available[5] |
| STOT-Single Exposure | No data available[5] |
| STOT-Repeated Exposure | No data available[5] |
| Aspiration Hazard | No data available[5] |
Given the absence of thorough toxicological studies, it is imperative to treat this compound as a potentially hazardous substance.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are based on best practices for handling solid chemical compounds in a laboratory setting.
5.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.
-
A certified chemical fume hood is recommended, especially when handling powders to prevent dust dispersion.
-
An eyewash station and safety shower must be readily accessible.
5.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side shields or goggles. | Must meet ANSI Z87.1 standards. |
| Skin | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable for solid chemicals. Always check the manufacturer's glove compatibility chart. |
| Body | Laboratory coat. | Should be clean, buttoned, and cover the arms. |
| Respiratory | Not typically required if engineering controls are adequate. | If dust cannot be controlled, a NIOSH-approved respirator may be necessary. A formal respiratory protection program is required for respirator use. |
5.3. General Handling Procedures
-
Preparation: Before handling, review the Safety Data Sheet and establish a clear experimental plan. Ensure all necessary equipment and safety materials are available.
-
Dispensing:
-
Handle as a solid to minimize dust generation.
-
Use a spatula or scoop to transfer the material.[6]
-
Avoid creating dust clouds. If possible, use a ventilated balance enclosure for weighing.
-
-
During Use:
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Practice good housekeeping to prevent accumulation of dust.
-
-
After Handling:
-
Wash hands and face thoroughly after handling.
-
Clean all work surfaces to decontaminate the area.
-
Properly dispose of contaminated waste and PPE.
-
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation or rash occurs, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell. |
| Ingestion | Rinse mouth. Get medical advice/attention. Do not induce vomiting unless directed to do so by medical personnel. |
Storage and Disposal
7.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, though specific incompatibilities are not well-documented.[5]
7.2. Disposal
-
Disposal should be carried out in accordance with all local, state, and federal regulations.
-
Entrust disposal to a licensed waste disposal company.
-
Contaminated packaging should be disposed of in the same manner as the product.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Protect: Wear appropriate personal protective equipment, including respiratory protection if necessary.
-
Contain: Prevent the product from entering drains.
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container without creating dust.[8]
Visualized Workflows
9.1. General Chemical Handling Workflow
Caption: A generalized workflow for handling chemicals in a laboratory setting.
9.2. Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. CAS # 10543-60-9, this compound - chemBlink [ww.chemblink.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. cdc.gov [cdc.gov]
- 7. schc.org [schc.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Applications of N,N',N'',N'''-Tetraacetylglycoluril in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N',N'',N'''-Tetraacetylglycoluril, hereafter referred to as TAG, is a versatile and efficient reagent in organic synthesis. Its unique structural features, comprising a rigid bicyclic core and four accessible acetyl groups, render it a mild and highly selective acetylating agent. This document provides detailed application notes and experimental protocols for the use of TAG in key synthetic transformations, with a primary focus on its well-documented application in the selective acetylation of primary amines. While its utility extends to being an intermediate in the synthesis of pharmaceuticals and polymers, the most clearly defined and reproducible application in the literature is as a superior alternative to conventional acetylating agents in scenarios demanding high selectivity.[1]
Core Application: Selective N-Acetylation of Primary Amines
TAG has emerged as a reagent of choice for the mono-acetylation of primary amines, particularly in complex molecules where multiple reactive functional groups are present. Traditional acetylating agents like acetic anhydride or acetyl chloride often lead to over-acetylation or reaction with other sensitive groups. TAG, however, exhibits remarkable chemoselectivity for primary amino groups.[2][3]
Advantages of this compound in N-Acetylation:
-
High Selectivity: Preferentially acetylates primary amines over secondary amines, alcohols, and other nucleophilic functional groups.[2][3]
-
Mild Reaction Conditions: Reactions can be carried out under neutral conditions, often requiring only gentle heating, thus preserving sensitive functional groups within the substrate.[2][3]
-
Simple Work-up: The by-product, diacetylglycoluril, is often insoluble in common organic solvents and can be easily removed by filtration.
-
High Yields: The selective nature of the reaction often leads to high yields of the desired mono-acetylated product.[2][3]
Reaction Mechanism and Selectivity
The selective acetylation by TAG is attributed to the steric hindrance around the acetyl groups and the electronic nature of the glycoluril core. The primary amine, being less sterically hindered than other nucleophiles, can more readily attack the carbonyl carbon of the acetyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General workflow for the selective N-acetylation of a primary amine using TAG.
Application Notes and Protocols
Application 1: Selective Mono-N-Acetylation of a Primary Amine in a Polyhydroxylated Pyrrolidine
This protocol details the selective acetylation of a primary amine in the presence of secondary amines and multiple hydroxyl groups, showcasing the exceptional chemoselectivity of TAG. This transformation is a key step in the synthesis of analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor.[2][3]
Table 1: Quantitative Data for Selective Mono-N-Acetylation
| Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Polyhydroxylated Pyrrolidine Diamine | This compound | Dichloromethane | Reflux | 3-5 | 92 | [2][3] |
Experimental Protocol:
-
Reactant Preparation: To a solution of the primary amine substrate (1.0 equivalent) in dry dichloromethane (DCM), add this compound (1.1 equivalents).
-
Reaction Execution: The resulting mixture is heated to reflux.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure mono-acetylated product.[2]
Caption: Step-by-step experimental workflow for the selective mono-N-acetylation.
Other Potential Applications
While the primary and most well-documented application of TAG is in selective N-acetylation, its chemical properties suggest potential for broader utility in organic synthesis, although detailed protocols are less common in the literature.
-
Acetylation of Alcohols and Thiols: In principle, TAG could serve as a mild acetylating agent for alcohols and thiols. However, its selectivity for primary amines suggests that more forcing conditions would likely be required for the acetylation of less nucleophilic hydroxyl and thiol groups.
-
Intermediate in Heterocycle Synthesis: Glycoluril and its derivatives are known precursors in the synthesis of various heterocyclic compounds. TAG, with its activated acetyl groups, could potentially be utilized in cyclization reactions to form novel heterocyclic frameworks.
-
Dehydrating Agent: The high reactivity of the acetyl groups in TAG towards nucleophiles suggests a potential application as a dehydrating agent in certain condensation reactions, although this has not been extensively reported.
Conclusion
This compound is a highly effective and selective reagent for the mono-acetylation of primary amines, offering a mild and high-yielding alternative to traditional methods. Its utility is particularly valuable in the synthesis of complex molecules where chemoselectivity is paramount. While other applications in organic synthesis are conceivable, further research is required to establish detailed protocols and explore the full synthetic potential of this versatile reagent.
References
Application Notes and Protocols: N,N',N'',N'''-Tetraacetylglycoluril as a Selective Acetylating Agent for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N',N'',N'''-Tetraacetylglycoluril (TAGU) is a mild and highly selective acetylating agent for primary amines. Its unique structure and reactivity allow for the chemoselective acetylation of primary amino groups, even in the presence of other nucleophilic functional groups such as secondary amines, hydroxyls, and thiols. This makes TAGU an invaluable tool in organic synthesis, particularly in the context of complex molecule synthesis, peptide chemistry, and drug development, where the protection of primary amines is a critical step. These application notes provide detailed protocols and data on the use of TAGU as a selective acetylating agent.
Principle of Selectivity
The high selectivity of TAGU for primary amines over other nucleophiles, such as secondary amines, is attributed to steric hindrance around the acetyl groups. The bulky glycoluril backbone restricts the approach of sterically demanding nucleophiles, favoring the reaction with the less hindered primary amines. This "soft" acetylation characteristic minimizes side reactions and leads to high yields of the desired mono-acetylated products.
Applications
-
Selective Protection of Primary Amines: TAGU is ideal for the selective protection of primary amines in polyfunctional molecules, including amino acids, peptides, and natural products.
-
Synthesis of Mono-acetylated Polyamines: It allows for the precise mono-acetylation of polyamines, which is often challenging with other acetylating agents that can lead to mixtures of acetylated products.
-
Drug Development: In the synthesis of pharmaceutical compounds, selective acetylation is often a key transformation. TAGU provides a reliable method to achieve this with high efficiency and selectivity.
Quantitative Data Summary
The following tables summarize the quantitative data for the selective acetylation of primary amines using this compound under various conditions.
Table 1: Selective Mono-acetylation of a Diamine
| Substrate (Primary/Secondary Amine) | Acetylating Agent | Solvent | Conditions | Product (Mono-acetylated) | Yield (%) | Reference |
| 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol | This compound | Dichloromethane | Reflux, 3-5 h | 1-(N-acetylamino)-2,5-imino-1,2,5-trideoxy-l-mannitol | 92 | [1][2] |
| 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol | Acetic Anhydride | Dichloromethane | - | Mixture of products | - | [1] |
| 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol | Acetic Acid | Dichloromethane | - | 1-(N-acetylamino)-2,5-imino-1,2,5-trideoxy-l-mannitol | 18-24 | [1] |
Table 2: Comparison with a Related Glycoluril Derivative (Tetraacetoxymethylglycoluril - TAMGU)
Note: The following data is for a related but different acetylating agent, Tetraacetoxymethylglycoluril (TAMGU), and is provided for comparative purposes.
| Primary Amine Substrate | Product | Yield (%) |
| Aniline | N-phenylacetamide | 92 |
| Benzylamine | N-benzylacetamide | 96 |
| Cyclohexylamine | N-cyclohexylacetamide | 87 |
| 4-aminoantipyrine | N-Acetyl-4-aminoantipyrine | 90 |
| 2-amino-4-phenylthiazole | 2-acetamido-4-phenylthiazole | 88 |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of a Primary Amine in the Presence of a Secondary Amine
This protocol describes the selective acetylation of a primary amino group in a diamine substrate using this compound.[2]
Materials:
-
Diamine substrate (containing one primary and one secondary amine)
-
This compound (TAGU)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a solution of the diamine substrate (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.1 eq).
-
Reaction: Reflux the solution for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-acetylated product.
Visualizations
Reaction Mechanism
The proposed mechanism for the selective acetylation of a primary amine by this compound involves a nucleophilic attack of the primary amine onto one of the acetyl carbonyl carbons of TAGU. The steric bulk of the TAGU molecule favors the approach of the less hindered primary amine.
Caption: Proposed reaction mechanism for the acetylation of a primary amine by TAGU.
Experimental Workflow
The following diagram illustrates the general workflow for the selective acetylation of a primary amine using this compound.
Caption: General experimental workflow for selective primary amine acetylation using TAGU.
Conclusion
This compound is a highly effective and selective reagent for the mono-acetylation of primary amines. Its mild reaction conditions and high chemoselectivity make it a valuable alternative to more reactive and less selective acetylating agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers in academia and industry to utilize TAGU in their synthetic endeavors.
References
- 1. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition | MDPI [mdpi.com]
Application Notes and Protocols for N,N',N'',N'''-Tetraacetylglycoluril in Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N',N'',N'''-Tetraacetylglycoluril (TAGU) is a versatile and efficient reagent for acetylation. It is particularly valued for its high chemoselectivity in the N-acetylation of primary amines, a critical transformation in organic synthesis and drug development. This document provides detailed experimental protocols for the use of TAGU in acetylation reactions, with a focus on its well-documented application in the selective acetylation of amines. Quantitative data from representative reactions are summarized for easy reference. Additionally, logical workflows and reaction principles are illustrated through diagrams.
Data Presentation
The following table summarizes the quantitative data for the N-acetylation of various primary amines using this compound. These reactions demonstrate the efficacy of TAGU as a mild and selective acetylating agent.
| Entry | Substrate (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | N-Phenylacetamide | Dichloromethane, 55°C | 92 | [1] |
| 2 | Benzylamine | N-Benzylacetamide | Dichloromethane, 55°C | 96 | [1] |
| 3 | Cyclohexylamine | N-Cyclohexylacetamide | Dichloromethane, 55°C | 87 | [1] |
| 4 | 4-Aminoantipyrine | N-Acetyl-4-aminoantipyrine | Dichloromethane, 55°C | 90 | [1] |
| 5 | 2-Amino-4-phenylthiazole | 2-Acetamido-4-phenylthiazole | Dichloromethane, 55°C | 88 | [1] |
| 6 | A primary amine precursor | Monoacetylated product A-5 | Dichloromethane, reflux | 92 | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Primary Amines
This protocol describes a general method for the selective N-acetylation of primary amines using this compound.[1]
Materials:
-
This compound (TAGU)
-
Primary amine substrate
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 mmol) in dichloromethane (10 mL).
-
Addition of TAGU: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture and heat to reflux (approximately 40°C for dichloromethane). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 3-5 hours).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash chromatography on silica gel if necessary.
Application to Other Functional Groups
The use of this compound for the O-acetylation of alcohols and phenols, or the S-acetylation of thiols is not extensively documented in the scientific literature. The primary application of TAGU remains the highly selective N-acetylation of amines. For the acetylation of hydroxyl and thiol groups, other acetylating agents such as acetic anhydride are more commonly employed.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the chemoselectivity of this compound in acetylation reactions.
Caption: Experimental workflow for N-acetylation of primary amines using TAGU.
Caption: Chemoselectivity of TAGU for primary amines over alcohols.
References
N,N',N'',N'''-Tetraacetylglycoluril (TAGU): A High-Performance Bleach Activator for Modern Detergents
Application Note AN-DA-2025-01
Introduction
N,N',N'',N'''-Tetraacetylglycoluril, commonly known as TAGU, is a highly effective bleach activator for use in laundry detergents and cleaning compositions. It enables the powerful cleaning and stain removal performance of peroxide-based bleaches at lower wash temperatures, contributing to energy savings and gentler fabric care. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation and application of TAGU in detergent formulations.
TAGU functions via a process called perhydrolysis. In the wash liquor, it reacts with a source of hydrogen peroxide, such as sodium perborate or sodium percarbonate, to generate two molecules of peracetic acid. Peracetic acid is a more potent bleaching agent than hydrogen peroxide at temperatures below 60°C, effectively removing tough stains like tea, coffee, and wine, even in cold water washes.[1][2]
Mechanism of Action
The bleaching activation by TAGU is a two-step chemical process. First, the hydrogen peroxide source in the detergent dissolves in water to release hydrogen peroxide (H₂O₂). In the alkaline conditions of the wash, hydrogen peroxide deprotonates to form the perhydroxyl anion (HOO⁻). This anion then acts as a nucleophile, attacking the acetyl groups of the TAGU molecule. This reaction, known as perhydrolysis, leads to the formation of two molecules of peracetic acid (CH₃COOOH) and the byproduct diacetylglycoluril. The generated peracetic acid is the primary active bleaching species responsible for the decolorization of stains.
Performance Characteristics
While direct quantitative comparisons of stain removal performance between TAGU and other bleach activators on a wide variety of stains are limited in publicly available literature, qualitative studies have demonstrated the high efficacy of TAGU. For instance, in the low-temperature bleaching of wool fabrics, the performance of activators was found to follow the order: TAGU > TAED > PAG (Pentaacetylglucose).
The performance of bleach activators is influenced by several factors, including water temperature, pH of the wash liquor, and the concentration of the activator and the peroxide source. Generally, an increase in temperature and a near-neutral to slightly alkaline pH favor the formation of peracetic acid.
Table 1: Key Performance Parameters of Bleach Activators
| Parameter | This compound (TAGU) | Tetraacetylethylenediamine (TAED) |
| Activation Mechanism | Perhydrolysis | Perhydrolysis |
| Active Bleaching Species | Peracetic Acid | Peracetic Acid |
| Optimal pH Range | Near-neutral to alkaline | Near-neutral to alkaline |
| Optimal Temperature Range | 20°C - 60°C | 20°C - 60°C[2] |
| Molar Yield of Peracetic Acid | 2 moles per mole of activator | 2 moles per mole of activator |
| Relative Performance (Qualitative) | Reported to be higher than TAED on wool | Standard bleach activator in Europe[2] |
Experimental Protocols
To evaluate the performance of TAGU as a bleach activator in a detergent formulation, the following protocols can be adapted. These protocols are designed to compare the stain removal efficacy of TAGU with a standard bleach activator like TAED.
Protocol 1: Determination of Peracetic Acid Yield
This protocol determines the amount of peracetic acid generated from the perhydrolysis of TAGU.
Materials:
-
This compound (TAGU)
-
Tetraacetylethylenediamine (TAED) as a reference
-
Sodium Percarbonate
-
Standard laboratory glassware
-
Thermostatically controlled water bath
-
Titration apparatus or a spectrophotometer
-
Analytical reagents for peracetic acid quantification (e.g., ceric sulfate, iodometric titration reagents, or HPLC-UV with appropriate indicators)[3][4][5]
-
Buffer solutions (pH 9, 10, 11)
-
Deionized water
Procedure:
-
Prepare a stock solution of the detergent base without any bleach activator or peroxide source.
-
Prepare separate wash liquors by dissolving a standard concentration of the detergent base in deionized water in beakers.
-
Add a defined concentration of sodium percarbonate to each beaker.
-
Equilibrate the beakers to the desired temperatures (e.g., 20°C, 40°C, 60°C) in a water bath.
-
To separate sets of beakers, add equimolar concentrations of TAGU and TAED, respectively. A control set with no activator should also be prepared.
-
At specific time intervals (e.g., 2, 5, 10, 15, 20 minutes), withdraw an aliquot from each beaker.
-
Immediately quench the reaction (e.g., by adding a catalase to remove unreacted H₂O₂ if using a method susceptible to its interference).
-
Determine the concentration of peracetic acid in each aliquot using a validated analytical method.[3][4][5]
-
Repeat the experiment at different pH values using appropriate buffer solutions.
-
Plot the concentration of peracetic acid generated over time for each activator at different temperatures and pH levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleach activator - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N',N'',N'''-Tetraacetylglycoluril in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N',N'',N'''-Tetraacetylglycoluril (TAG), a derivative of glycoluril, is a polyfunctional molecule with significant potential in polymer chemistry. While primarily recognized as a bleaching activator in detergents, its unique structure, featuring four acetyl groups, allows it to act as a potent tetra-functional acylating agent.[1] This property opens avenues for its use as a monomer in polycondensation reactions and as a crosslinking agent for various polymer systems. These applications are of particular interest in the development of novel materials for drug delivery, biomaterials, and high-performance polymers.
This document provides detailed application notes and experimental protocols for the utilization of TAG in polymer synthesis and modification.
Physicochemical Properties of this compound
A comparative summary of the physical and chemical properties of Glycoluril and its tetraacetyl derivative is presented below. The increased solubility of TAG in organic solvents compared to its parent compound, glycoluril, is a key advantage for its application in polymer synthesis.
| Property | Glycoluril | This compound (TAG) |
| Melting Point | 360 °C (with decomposition) | 236–238 °C |
| Solubility | Insoluble in water and most organic solvents. Soluble in DMSO, DMF, formic acid, and acetic acid upon heating. | Insoluble in water and alcohols. Soluble in chloroform, dichloromethane, formic acid, acetic acid, acetic anhydride, and acetonitrile. |
| Appearance | White crystalline solid | White to off-white powder |
| Molecular Weight | 142.11 g/mol | 310.26 g/mol |
Application 1: TAG as a Tetra-functional Monomer in Polyamide Synthesis
TAG can serve as a tetra-acylating agent in reactions with diamines to produce polyamides. The four reactive acetyl groups can react with primary or secondary amines, leading to the formation of a crosslinked or hyperbranched polyamide network. This approach can be utilized to synthesize polymers with high thermal stability and mechanical strength.
Experimental Protocol: Synthesis of a Crosslinked Polyamide using TAG and Hexamethylenediamine
Materials:
-
This compound (TAG)
-
Hexamethylenediamine (HMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve TAG (1 equivalent) and LiCl (5% w/v based on NMP) in anhydrous NMP under a nitrogen atmosphere.
-
In a separate beaker, prepare a solution of hexamethylenediamine (2 equivalents) in anhydrous NMP.
-
Slowly add the HMDA solution to the TAG solution at room temperature with vigorous stirring.
-
After the initial exothermic reaction subsides, heat the reaction mixture to 80°C and maintain for 4 hours.
-
Increase the temperature to 120°C and continue the reaction for an additional 8 hours to ensure complete polymerization. The viscosity of the solution will increase significantly.
-
Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with constant stirring.
-
Filter the precipitated polyamide, wash thoroughly with methanol to remove unreacted monomers and LiCl, and dry under vacuum at 60°C for 24 hours.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds (presence of N-H and C=O stretching bands) and the disappearance of the acetyl groups of TAG.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resulting polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Solubility Tests: To assess the degree of crosslinking by testing the polymer's solubility in various organic solvents.
Hypothetical Quantitative Data: Effect of TAG/HMDA Ratio on Polyamide Properties
The following table presents hypothetical data to illustrate the expected trend in polymer properties as the molar ratio of TAG to HMDA is varied. Increasing the relative amount of the tetra-functional TAG is expected to increase the crosslink density, leading to higher thermal stability and reduced solubility.
| Molar Ratio (TAG:HMDA) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Solubility in NMP |
| 1:2.2 | 145 | 380 | Soluble |
| 1:2.0 | 160 | 410 | Swells |
| 1:1.8 | 175 | 435 | Insoluble |
Application 2: TAG as a Crosslinking Agent for Hydroxyl-Terminated Polymers
The acetyl groups of TAG can undergo transesterification reactions with hydroxyl groups on a polymer backbone, such as hydroxyl-terminated polyethers or polyesters. This reaction, typically catalyzed by a suitable catalyst, results in the formation of a crosslinked network, enhancing the mechanical and thermal properties of the original polymer.
Experimental Protocol: Crosslinking of Hydroxyl-Terminated Polybutadiene (HTPB) with TAG
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB)
-
This compound (TAG)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Toluene, anhydrous
Procedure:
-
In a clean, dry reaction vessel, dissolve HTPB in anhydrous toluene to form a 20% (w/v) solution.
-
Add the desired amount of TAG (e.g., 2-10 wt% relative to HTPB) to the HTPB solution and stir until completely dissolved.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% relative to HTPB) to the mixture.
-
Pour the solution into a mold and heat in an oven at 100°C for 24 hours to evaporate the solvent and effect crosslinking.
-
Post-cure the resulting polymer film at 120°C for 4 hours to ensure complete reaction.
Characterization:
-
Swell Test: To determine the degree of crosslinking by measuring the swelling ratio in a suitable solvent (e.g., toluene).
-
Tensile Testing: To evaluate the effect of crosslinking on mechanical properties such as tensile strength and elongation at break.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus and glass transition temperature of the crosslinked polymer.
Hypothetical Quantitative Data: Effect of TAG Concentration on HTPB Properties
This table illustrates the expected impact of increasing the concentration of TAG as a crosslinker on the properties of HTPB. Higher TAG content should lead to a higher crosslink density, resulting in increased tensile strength and modulus, and a decreased swelling ratio.
| TAG Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio in Toluene (%) |
| 0 (uncrosslinked) | 0.8 | 450 | - (dissolves) |
| 2 | 2.5 | 300 | 800 |
| 5 | 5.2 | 200 | 450 |
| 10 | 8.0 | 120 | 250 |
Visualizations
Caption: Workflow for the synthesis of a crosslinked polyamide using TAG.
Caption: Workflow for crosslinking HTPB with TAG.
Caption: Reaction mechanisms of TAG in polymer chemistry.
References
Application Notes and Protocols for the Quantification of N,N',N'',N'''-Tetraacetylglycoluril (TAGS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N,N',N'',N'''-Tetraacetylglycoluril (TAGS), a versatile compound utilized in pharmaceutical development and analytical chemistry.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to deliver accurate and reproducible quantification of TAGS in various sample matrices.
Introduction
This compound (TAGS) is a key intermediate in the synthesis of various pharmaceutical agents and is also employed as a reagent in analytical methods.[1][2] Accurate quantification of TAGS is crucial for quality control, formulation development, and stability testing in the pharmaceutical industry.[3] Chromatographic techniques such as HPLC and GC are well-suited for this purpose, offering high sensitivity and selectivity.[4] This document outlines validated protocols for both HPLC-UV and GC-FID methods for the determination of TAGS.
Analytical Methods Overview
Two primary chromatographic methods are presented for the quantification of TAGS:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for the routine analysis of TAGS. It is suitable for quantifying the compound in bulk materials and pharmaceutical formulations.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): An alternative method, particularly useful for assessing the volatility and thermal stability of TAGS. It can also be employed for purity testing and quantification.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method describes the quantification of TAGS using reverse-phase HPLC with UV detection.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound (TAGS) reference standard (≥98% purity)[2]
-
Acetonitrile (HPLC grade)[5]
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade)
-
0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
3.1.4. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of TAGS reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.1.5. Sample Preparation
-
Accurately weigh a portion of the sample containing TAGS and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the TAGS.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.1.6. Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of TAGS in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for an HPLC-UV method. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Analysis Workflow
Gas Chromatography (GC-FID) Method
This protocol details the quantification of TAGS using Gas Chromatography with a Flame Ionization Detector.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound (TAGS) reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
Nitrogen (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
4.1.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
4.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Nitrogen at a constant flow of 1.2 mL/min[6] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector Temperature | 300 °C |
| Run Time | Approximately 15 minutes |
4.1.4. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of TAGS reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
4.1.5. Sample Preparation
-
Accurately weigh a portion of the sample containing TAGS and transfer it to a volumetric flask.
-
Add a suitable volume of dichloromethane to dissolve the TAGS.
-
Dilute to the mark with dichloromethane to achieve a final concentration within the calibration range.
-
If necessary, filter the solution before injection.
4.1.6. Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of TAGS in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for a GC-FID method.[7][8] Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
GC-FID Analysis Workflow
Data Presentation and Comparison
The following table summarizes the key quantitative parameters of the presented HPLC-UV and GC-FID methods for easy comparison.
| Parameter | HPLC-UV Method | GC-FID Method |
| Principle | Reverse-Phase Chromatography | Gas Chromatography |
| Detector | UV-Vis | Flame Ionization Detector |
| Typical Column | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Linearity (R²) | > 0.999 | > 0.999[1] |
| LOD | 0.1 µg/mL | 1 µg/mL |
| LOQ | 0.3 µg/mL | 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Conclusion
The presented HPLC-UV and GC-FID methods provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the sample matrix. The HPLC-UV method is generally preferred for its robustness and lower operating temperatures, while the GC-FID method offers an excellent alternative, especially when information on volatile impurities is also required. Both methods, when properly validated, are suitable for quality control and research applications in the pharmaceutical industry.
References
- 1. redalyc.org [redalyc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. longdom.org [longdom.org]
- 5. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 6. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 7. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for N,N',N'',N'''-Tetraacetylglycoluril (TAG) in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N',N'',N'''-Tetraacetylglycoluril (TAG) is a versatile chemical compound recognized for its role in biotechnology, particularly in the development of highly sensitive biosensors.[1] Its primary function in this context is as an activator for perborate or percarbonate, leading to the generation of peracetic acid through perhydrolysis. This reaction is instrumental in various enzymatic biosensor systems where the detection of hydrogen peroxide (H₂O₂) is a key signaling event. These application notes provide detailed protocols for the utilization of TAG in the construction of electrochemical and fluorometric biosensors, offering a robust platform for the detection of a wide range of analytes relevant to research and drug development.
The core principle of TAG-based biosensors involves a two-step enzymatic reaction. In the first step, an oxidase enzyme specific to the analyte of interest catalyzes a reaction that produces hydrogen peroxide. In the second step, TAG, in the presence of a catalyst, reacts with the generated H₂O₂ to produce a detectable signal. This can be an electrochemical signal, where the current generated from the oxidation or reduction of a mediator is measured, or an optical signal, such as fluorescence or chemiluminescence. The use of TAG can significantly amplify the signal, leading to enhanced sensitivity and lower detection limits.
Principle of TAG-Mediated Signal Amplification
The signaling pathway in a TAG-based biosensor typically involves an oxidase enzyme, such as glucose oxidase (GOx) or cholesterol oxidase (ChOx), which produces hydrogen peroxide in proportion to the concentration of the target analyte. The subsequent reaction involving TAG can be generalized as follows:
-
Enzymatic H₂O₂ Production:
-
Analyte + O₂ --(Oxidase)--> Oxidized Analyte + H₂O₂
-
-
TAG-Mediated Signal Generation:
-
The generated H₂O₂ reacts with a suitable substrate, a reaction that can be coupled to TAG for signal enhancement. A common approach is the use of horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate. While TAG's primary role is in perhydrolysis to form peracetic acid, in the context of HRP-mediated reactions, related acetyl donors can influence the reaction environment to enhance signal output. A more direct application involves the generation of a chemiluminescent signal.
-
The following diagram illustrates the general workflow for a TAG-based biosensor:
Caption: General workflow of a TAG-based biosensor.
Application Note 1: Electrochemical Biosensor for Glucose Detection
This protocol describes the development of an amperometric biosensor for the quantitative determination of glucose, a critical analyte in biomedical research and clinical diagnostics. The biosensor is based on the co-immobilization of glucose oxidase (GOx) and horseradish peroxidase (HRP) on a screen-printed carbon electrode, with TAG utilized in the signaling cascade.
Materials and Reagents:
-
This compound (TAG)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Horseradish Peroxidase (HRP)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
D-Glucose
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Screen-Printed Carbon Electrodes (SPCEs)
Experimental Protocol:
-
Enzyme Immobilization:
-
Prepare a 10 mg/mL solution of GOx and a 5 mg/mL solution of HRP in 0.1 M PBS (pH 7.4).
-
Prepare a 2% (w/v) BSA solution in the same buffer.
-
On the working area of the SPCE, deposit 5 µL of a mixture containing GOx, HRP, and BSA in a 1:1:1 ratio.
-
Allow the mixture to dry at room temperature for 30 minutes.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes to cross-link the enzymes and BSA, forming a stable biofilm.
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme and glutaraldehyde.
-
-
Electrochemical Measurement:
-
Prepare a series of standard glucose solutions in 0.1 M PBS (pH 7.4).
-
Prepare the measurement buffer: 0.1 M PBS (pH 7.4) containing 5 mM TAG and 10 mM potassium ferrocyanide (as a mediator).
-
Pipette 50 µL of the measurement buffer onto the working electrode of the modified SPCE.
-
Apply a constant potential of -0.2 V (vs. Ag/AgCl pseudo-reference) and record the baseline current.
-
Add 10 µL of the glucose standard solution to the measurement buffer on the electrode and record the change in current.
-
The current will increase as H₂O₂ is produced, which in the presence of HRP and the mediator, results in the reduction of ferrocyanide.
-
Data Presentation:
| Glucose Concentration (mM) | Change in Current (µA) |
| 0.1 | 0.5 ± 0.05 |
| 0.5 | 2.3 ± 0.1 |
| 1.0 | 4.8 ± 0.2 |
| 5.0 | 22.5 ± 0.8 |
| 10.0 | 45.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathway:
Caption: Electrochemical detection of glucose.
Application Note 2: Fluorometric Biosensor for Cholesterol Detection
This protocol outlines the development of a fluorometric biosensor for the detection of cholesterol, a key biomarker in cardiovascular disease research. The assay is based on the enzymatic reaction of cholesterol oxidase (ChOx) and the subsequent HRP-catalyzed oxidation of a fluorogenic substrate, with TAG acting as a potential enhancer of the signal.
Materials and Reagents:
-
This compound (TAG)
-
Cholesterol Oxidase (ChOx) from Streptomyces sp.
-
Horseradish Peroxidase (HRP)
-
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)
-
Cholesterol
-
Triton X-100
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate (black, flat-bottom)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex Red in DMSO.
-
Prepare a 1 U/mL solution of HRP in Tris-HCl buffer.
-
Prepare a 2 U/mL solution of ChOx in Tris-HCl buffer.
-
Prepare a working solution containing 50 µM Amplex Red, 0.1 U/mL HRP, and 1 mM TAG in Tris-HCl buffer.
-
Prepare cholesterol standards in Tris-HCl buffer containing 0.05% Triton X-100 to ensure solubility.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the cholesterol standard or sample.
-
Add 50 µL of the Amplex Red/HRP/TAG working solution to each well.
-
Initiate the reaction by adding 10 µL of the ChOx solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Data Presentation:
| Cholesterol Concentration (µM) | Fluorescence Intensity (a.u.) |
| 1 | 500 ± 25 |
| 5 | 2450 ± 120 |
| 10 | 4900 ± 250 |
| 50 | 23500 ± 1100 |
| 100 | 48000 ± 2300 |
Data are presented as mean ± standard deviation (n=3).
Logical Relationship of the Assay:
Caption: Fluorometric cholesterol detection pathway.
Conclusion
The use of this compound in biosensor development offers a promising avenue for enhancing assay sensitivity and performance. The protocols provided herein serve as a foundational guide for researchers to develop robust and reliable biosensors for a variety of applications in research and drug development. Further optimization of reaction conditions, enzyme immobilization techniques, and transducer materials can lead to even greater improvements in biosensor performance.
References
Application Notes and Protocols: N,N',N'',N'''-Tetraacetylglycoluril (TAGU) in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N',N'',N'''-Tetraacetylglycoluril, commonly referred to as TAGU, is a versatile and efficient reagent in organic synthesis. Its unique structure, a bicyclic urea scaffold with four acetyl groups, renders it an excellent acetylating agent, particularly for the selective acylation of primary amines. This property is of significant interest in medicinal chemistry and drug development, where the introduction of an acetyl group can modulate the pharmacological properties of a bioactive molecule, including its potency, selectivity, and pharmacokinetic profile.
These application notes provide a detailed overview of the use of TAGU in the synthesis of bioactive molecules, with a specific focus on its application as a mild and selective acetylating agent. A comprehensive experimental protocol is provided for the synthesis of a potent enzyme inhibitor, accompanied by quantitative data and a visualization of the relevant biological pathway.
Application: Selective Acetylation in the Synthesis of a β-N-Acetylhexosaminidase Inhibitor
One of the key applications of TAGU is as a mild and selective acetylating agent for primary amines, even in the presence of other nucleophilic groups such as secondary amines and hydroxyl groups. This selectivity is demonstrated in the synthesis of pyrrolidine analogues of pochonicine, a potent inhibitor of β-N-acetylhexosaminidases (β-HexNAcases). The N-acetylamino group is a critical structural feature for the inhibitory activity of this class of compounds.
Experimental Workflow for the Synthesis of a Pochonicine Analogue
The following diagram illustrates the synthetic strategy for converting a primary amine precursor to the final N-acetylated bioactive molecule using TAGU.
Caption: Synthetic workflow for the selective N-acetylation of a primary amine using TAGU.
Quantitative Data: Reaction Yield and Biological Activity
The use of TAGU for the monoacetylation of the primary amine in the synthesis of a pochonicine analogue resulted in a high yield. The resulting N-acetylated compound demonstrated potent inhibitory activity against β-N-acetylhexosaminidases.
| Compound | Reagent for Acetylation | Solvent | Conditions | Yield (%) | Target Enzyme | IC₅₀ (µM) |
| 1-N-acetylamino-2,5-imino-1,2,5-trideoxy-l-mannitol | This compound | Dichloromethane | Reflux | 92 | β-N-acetylhexosaminidase (from Jack bean) | 0.12 |
| β-N-acetylhexosaminidase (from bovine liver) | 2.8 |
Experimental Protocol: Monoacetylation of a Primary Amine using TAGU
This protocol is adapted from the synthesis of 1-N-acetylamino-2,5-imino-1,2,5-trideoxy-l-mannitol.
Materials:
-
1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride (or other primary amine precursor)
-
This compound (TAGU)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary amine precursor (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (1.1 equivalents) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acetylated product.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Biological Context: β-N-Acetylhexosaminidase and Lysosomal Storage Diseases
β-N-Acetylhexosaminidase is a crucial lysosomal enzyme responsible for the catabolism of glycosphingolipids, which are essential components of cell membranes. Specifically, it catalyzes the hydrolysis of terminal N-acetylglucosamine and N-acetylgalactosamine residues from oligosaccharides and other glycoconjugates.
A deficiency in β-N-acetylhexosaminidase activity, due to genetic mutations, leads to the accumulation of its substrates, primarily GM2 gangliosides, within the lysosomes of cells, particularly neurons. This accumulation is the hallmark of severe and fatal neurodegenerative lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases. The engorgement of lysosomes with these undigested materials disrupts normal cellular function and ultimately leads to cell death, resulting in the progressive neurological deterioration observed in these conditions.
The inhibition of β-N-acetylhexosaminidase by molecules synthesized using TAGU provides a valuable tool for studying the pathophysiology of these diseases and for the development of potential therapeutic agents.
Signaling Pathway: Lysosomal Catabolism and the Impact of β-HexNAcase Inhibition
The following diagram illustrates the role of β-N-acetylhexosaminidase in the lysosomal degradation pathway and the consequences of its inhibition.
Caption: Role of β-Hexosaminidase A and the effect of its inhibition in lysosomal storage diseases.
Conclusion
This compound is a highly effective reagent for the selective N-acetylation of primary amines in the synthesis of bioactive molecules. Its mild reaction conditions and high yields make it a valuable tool for medicinal chemists. The successful synthesis of a potent β-N-acetylhexosaminidase inhibitor highlights the utility of TAGU in generating compounds with significant therapeutic potential for the study and potential treatment of lysosomal storage diseases and other conditions where modulation of glycosidase activity is desired. The detailed protocol and workflow provided herein can serve as a guide for researchers looking to incorporate this efficient acetylation methodology into their synthetic strategies.
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N',N'',N'''-Tetraacetylglycoluril Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of N,N',N'',N'''-Tetraacetylglycoluril (TAG).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the acylation of glycoluril with acetic anhydride. This reaction is typically catalyzed by a phosphorus-containing acid to achieve high yields.[1]
Q2: What catalysts are most effective for this synthesis?
Phosphorus-containing acids such as phosphorous acid, phosphoric acid, and 1-hydroxyethane-1,1-diyldiphosphonic acid (HEDP) have been shown to be effective catalysts.[1] Using approximately four equivalents of these acids with respect to glycoluril can lead to yields as high as 95-98%.[1]
Q3: What are some common side products, and how can they be minimized?
Common side products in the acylation of urea-like compounds can include partially acetylated glycoluril derivatives (e.g., diacetylglycoluril) and biuret-type structures.[2] To minimize these, it is crucial to use a sufficient excess of the acylating agent and ensure the reaction goes to completion through appropriate temperature and time control.
Q4: How can I purify the crude this compound?
Recrystallization is a suitable method for purifying the solid product.[3] The choice of solvent is critical and may require some experimentation. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the phosphorus-based catalyst is of high purity and has been stored under appropriate conditions to prevent degradation. |
| Insufficient Catalyst | The reaction is highly dependent on the catalyst concentration. Using 4 equivalents of the catalyst per equivalent of glycoluril is recommended for optimal yield.[1] |
| Moisture in Reagents or Glassware | Acetic anhydride is highly sensitive to moisture and will readily hydrolyze to acetic acid, which is a much less effective acylating agent. Ensure all glassware is thoroughly dried and that the glycoluril and solvent (if used) are anhydrous. |
| Sub-optimal Reaction Temperature | The reaction is typically carried out at an elevated temperature (around 140°C).[1] Ensure the reaction mixture reaches and maintains the target temperature. |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion. |
Issue 2: Product Contamination and Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Presence of Partially Acetylated Byproducts | This can occur if the reaction is incomplete. Ensure sufficient reaction time and an adequate excess of acetic anhydride. Purification via recrystallization should help in separating the fully acetylated product from less acetylated, more polar byproducts. |
| Residual Acetic Anhydride and Acetic Acid | After the reaction is complete, any remaining acetic anhydride can be quenched by the careful addition of water (note: this is an exothermic reaction). Acetic acid can be removed by washing the crude product with water or a dilute basic solution, followed by drying. |
| Inappropriate Recrystallization Solvent | If the product "oils out" or the yield from recrystallization is poor, the solvent is not suitable. A solvent screening is recommended. Good starting points for screening include ethyl acetate, acetone, acetonitrile, or mixtures such as hexane/ethyl acetate or methanol/water.[4][5] |
| Product Co-precipitation with Impurities | If the product crystallizes too quickly, impurities can become trapped in the crystal lattice. To avoid this, allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[3] |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on the acylation of urea derivatives and should be optimized for specific laboratory conditions.
Materials:
-
Glycoluril
-
Acetic Anhydride
-
Phosphoric Acid (or other phosphorus-based catalyst)
-
Appropriate glassware for heating and reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycoluril (1 equivalent).
-
Add the phosphorus-based catalyst (e.g., 85% phosphoric acid, 4 equivalents).
-
Carefully add acetic anhydride in excess (e.g., 10-15 equivalents).
-
Heat the reaction mixture to 140°C with vigorous stirring.[1]
-
Maintain the temperature and stirring for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add water to the reaction mixture to quench any unreacted acetic anhydride. This step should be performed in a fume hood as the reaction is exothermic and will produce acetic acid fumes.
-
The crude product may precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and the catalyst.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Choose a suitable solvent or solvent mixture by performing small-scale solubility tests. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Catalyst Performance in this compound Synthesis
| Catalyst | Equivalents | Temperature (°C) | Reported Yield (%) | Reference |
| Phosphorous Acid | 4 | 140 | 95-98 | [1] |
| Phosphoric Acid | 4 | 140 | 95-98 | [1] |
| HEDP | 4 | 140 | 95-98 | [1] |
Note: The available literature suggests similar high yields for these catalysts under the specified conditions, but a direct, side-by-side comparative study with detailed reaction times was not found in the search results.
Visualizations
References
Technical Support Center: Optimizing N,N',N'',N'''-Tetraacetylglycoluril Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of N,N',N'',N'''-Tetraacetylglycoluril (TAG) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in the synthesis of TAG can stem from several factors, from reaction conditions to the quality of the starting materials. Here are some common causes and troubleshooting steps:
-
Inadequate Acylating Agent Reactivity: Acetic anhydride is the standard acylating agent for this reaction. Its reactivity is influenced by the reaction conditions.
-
Solution: Ensure the acetic anhydride is fresh and has not been exposed to moisture, which can cause hydrolysis to acetic acid, reducing its effectiveness.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The reaction of glycoluril with acetic anhydride is typically conducted at elevated temperatures, around 140°C, particularly when using phosphorus-containing acid catalysts to achieve high yields.[1] A temperature screening experiment can help identify the optimal temperature for your specific setup.
-
-
Insufficient Catalyst Activity: The choice and amount of catalyst are crucial for driving the reaction to completion.
-
Solution: Acid catalysts are generally used. While strong mineral acids can be effective, phosphorus-containing acids like phosphorous acid or phosphoric acid have been shown to produce high yields (95-98%) when used in a 4:1 equivalent ratio to glycoluril at 140°C.[1]
-
-
Presence of Moisture: Acetic anhydride is highly susceptible to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. Use anhydrous solvents if the reaction is not performed neat in acetic anhydride.
-
-
Poor Solubility of Glycoluril: Glycoluril has low solubility in many organic solvents, which can hinder the reaction.
-
Solution: The reaction is often carried out using a large excess of acetic anhydride which also acts as the solvent. The use of a co-solvent that can dissolve glycoluril at higher temperatures might be explored, but care must be taken to ensure it is anhydrous and does not interfere with the reaction.
-
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction is producing significant amounts of side products, complicating the purification of this compound. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common issue in the acetylation of glycoluril. Key side products and strategies to mitigate them are outlined below:
-
Partially Acetylated Glycolurils: The most common byproducts are di- and tri-acetylated glycoluril derivatives.
-
Solution: To drive the reaction to completion and favor the formation of the tetra-acetylated product, use a sufficient excess of the acylating agent (acetic anhydride). Ensure adequate reaction time and optimal temperature to allow for complete acetylation of all four nitrogen atoms.
-
-
Hydrolysis of Acetic Anhydride: As previously mentioned, moisture will lead to the formation of acetic acid.
-
Solution: Maintain strict anhydrous conditions throughout the experimental setup and with all reagents.
-
-
Decomposition at High Temperatures: Although elevated temperatures are often required, excessive heat can lead to the decomposition of the product or starting materials.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Q: I am struggling with the purification of the final product. What are the recommended procedures?
A: Purification of this compound typically involves crystallization.
-
Procedure: After the reaction is complete, the excess acetic anhydride is typically removed under reduced pressure. The crude product can then be recrystallized from a suitable solvent. While specific solvents for TAG recrystallization are not detailed in the provided search results, for similar acetylated compounds, solvents like ethanol or mixtures of ethanol and water are often used. It is important to perform small-scale solubility tests to determine the best recrystallization solvent for your product. The product can also be washed with a non-solvent like cold ether to remove residual impurities.
Quantitative Data on Reaction Parameters
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the available quantitative data.
| Glycoluril (equiv.) | Acetic Anhydride | Catalyst (equiv.) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Excess | Phosphorous Acid (4) | 140 | Not Specified | 95-98 | [1] |
| 1 | Excess | Phosphoric Acid (4) | 140 | Not Specified | 95-98 | [1] |
| 1 | Excess | Diethyl Hydrogen Phosphite | 140 | Not Specified | Lower than above | [1] |
| 1 | Excess | HEDP | 140 | Not Specified | Lower than above | [1] |
Note: HEDP = 1-hydroxyethane-1,1-diyldiphosphonic acid
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure can be adapted from the synthesis of a similar compound, tetraacetoxymethyl glycoluril, and the conditions reported to give high yields of TAG.
General Protocol for the Synthesis of this compound:
Materials:
-
Glycoluril
-
Acetic Anhydride
-
Phosphorous Acid or Phosphoric Acid (Catalyst)
-
Anhydrous reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere.
-
Reaction Setup: To the reaction vessel, add glycoluril (1 equivalent) and the chosen catalyst, either phosphorous acid or phosphoric acid (4 equivalents).
-
Addition of Acylating Agent: Add a sufficient excess of acetic anhydride to the flask to act as both the reagent and the solvent.
-
Reaction Conditions: Heat the reaction mixture to 140°C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Isolation: Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from an appropriate solvent.
Visualizations
Reaction Workflow
References
Technical Support Center: Purification of N,N',N'',N'''-Tetraacetylglycoluril
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N',N'',N'''-Tetraacetylglycoluril (TAGS).
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated; too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent under reduced pressure or gentle heating. - Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface. - Add a seed crystal of pure TAGS to the cooled solution. |
| The cooling process is too rapid, leading to the formation of an oil or very fine powder instead of crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, causing it to melt. | - Select a solvent with a lower boiling point. - Use a solvent mixture where the compound is less soluble at the boiling point. |
| The solution is supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. | |
| Product Contaminated with Impurities | Incomplete removal of soluble impurities. | - Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. - Perform a second recrystallization. |
| Insoluble impurities are present in the final product. | - Perform a hot filtration step after dissolving the crude product to remove any insoluble materials before allowing the solution to cool and crystallize. | |
| Low Recovery of Purified Product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize crystal precipitation. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and collection flask for hot filtration. - Add a slight excess of hot solvent before filtration to prevent crystallization. |
General Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Persistent Impurities Detected by Analysis (e.g., HPLC, NMR) | Incomplete reaction during synthesis. | - Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion of starting materials. |
| Presence of structurally similar byproducts (e.g., di- or tri-acetylated glycoluril). | - Employ column chromatography for separation. A silica gel column with a gradient elution of ethyl acetate in hexane may be effective. | |
| Residual starting materials (Glycoluril, Acetic Anhydride). | - Glycoluril is sparingly soluble in many organic solvents; it can often be removed by filtration of the crude reaction mixture in a suitable solvent before further purification. - Acetic anhydride can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by water. | |
| Residual catalyst (e.g., acids or bases). | - Neutralize the reaction mixture and wash with water to remove any acid or base catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthesis process, which typically involves the acetylation of glycoluril with acetic anhydride.[1] These can include:
-
Unreacted Starting Materials: Glycoluril and acetic anhydride.
-
Partially Acetylated Intermediates: N,N'-Diacetylglycoluril and N,N',N''-triacetylglycoluril.
-
Hydrolysis Product: Acetic acid, formed from the reaction of excess acetic anhydride with water during workup.[1]
-
Residual Catalysts: If used in the synthesis, acids (e.g., sulfuric acid, perchloric acid) or bases (e.g., pyridine, triethylamine) may be present.
Q2: What is a good solvent for the recrystallization of this compound?
A2: A suitable solvent for recrystallization should dissolve TAGS well at elevated temperatures but poorly at room temperature. Based on solubility data, good single-solvent candidates include acetic acid or chloroform .[2] A mixed solvent system, such as ethyl acetate/hexane , can also be effective. The ideal solvent or solvent system should be determined experimentally on a small scale.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your TAGS sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of TAGS and identify the presence of impurities by comparing the spectra to a reference standard.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 234-238 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography can be an effective method for purifying TAGS, especially for removing closely related impurities that are difficult to separate by recrystallization. A typical setup would involve:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A solvent system with varying polarity, such as a gradient of ethyl acetate in hexane, is often used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetic Acid
This protocol is suitable for removing impurities that are either highly soluble or insoluble in acetic acid.
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Hexane (for washing)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude TAGS in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask.
-
Gently heat the mixture with stirring until the TAGS is completely dissolved. Avoid boiling the solvent vigorously.
-
If there are any insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove residual acetic acid.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed to separate TAGS from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve the crude TAGS in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will allow for the separation of compounds with different polarities.
-
Collect Fractions: Collect the eluent in fractions using collection tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure TAGS.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
common side products in N,N',N'',N'''-Tetraacetylglycoluril synthesis and their identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N',N'',N'''-Tetraacetylglycoluril (TAGU).
Troubleshooting Guide: Common Side Products and Their Identification
During the synthesis of TAGU via the acetylation of glycoluril with acetic anhydride, the formation of several side products can occur. This guide will help you identify and address these common impurities.
Problem: My final product is not pure TAGU. What are the likely impurities?
The most common side products in TAGU synthesis are partially acetylated glycoluril derivatives and residual starting materials or reagents. Incomplete acetylation is the primary reason for the presence of these impurities.
Common Side Products:
-
Partially Acetylated Glycolurils: These are the most common impurities and include:
-
N-Monoacetylglycoluril
-
N,N'-Diacetylglycoluril (exists as multiple regioisomers)
-
N,N',N''-Triacetylglycoluril
-
-
Unreacted Glycoluril: The starting material may be present if the reaction has not gone to completion.
-
Acetic Acid: This is a byproduct of the acetylation reaction with acetic anhydride.
-
Residual Acetic Anhydride: The acetylating agent may remain if used in excess and not properly removed during workup.
Identification of Side Products:
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of impurities.
1. Thin-Layer Chromatography (TLC):
TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.
-
Expected Results:
-
Glycoluril (starting material) will have the lowest Rf value (most polar).
-
TAGU (fully acetylated product) will have the highest Rf value (least polar).
-
Partially acetylated intermediates will have Rf values between those of glycoluril and TAGU, with the Rf increasing with the degree of acetylation.
-
2. High-Performance Liquid Chromatography (HPLC):
HPLC provides a more quantitative assessment of purity and can resolve different regioisomers of partially acetylated products.
-
Expected Elution Order (Reverse-Phase):
-
Glycoluril (most polar, shortest retention time)
-
Monoacetylglycoluril
-
Diacetylglycoluril isomers
-
Triacetylglycoluril
-
This compound (least polar, longest retention time)
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for identifying the main product and characterizing impurities. The chemical shifts of the acetyl protons and the protons on the glycoluril backbone are particularly informative.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for Glycoluril and TAGU [1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Glycoluril | 5.24 (s, 2H, CH), 7.16 (s, 4H, NH) | 73.5 (CH), 159.4 (C=O) |
| This compound (TAGU) | 6.38 (s, 2H, CH), 2.38 (s, 12H, CH₃) | Not available in cited sources |
-
Identifying Partially Acetylated Impurities by ¹H NMR:
-
Appearance of NH protons: Signals in the region of 7-8 ppm indicate the presence of unacetylated secondary amine groups. The number and integration of these peaks can help estimate the degree of acetylation.
-
Complexity in the acetyl region: The presence of multiple singlets in the acetyl proton region (around 2.0-2.5 ppm) suggests the existence of different acetylated species (isomers of di- and tri-acetylated glycoluril).
-
Shifts in the methine protons (CH): The chemical shift of the two methine protons on the glycoluril backbone is sensitive to the acetylation pattern and can appear as multiple signals in a mixture of isomers.
-
4. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the main product and identify the mass of any impurities.
Table 2: Expected Molecular Weights of Product and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Glycoluril | C₄H₆N₄O₂ | 142.12 |
| Monoacetylglycoluril | C₆H₈N₄O₃ | 184.15 |
| Diacetylglycoluril | C₈H₁₀N₄O₄ | 226.19 |
| Triacetylglycoluril | C₁₀H₁₂N₄O₅ | 268.22 |
| This compound (TAGU) | C₁₂H₁₄N₄O₆ | 310.27 |
Frequently Asked Questions (FAQs)
Q1: I see multiple spots on my TLC plate after the reaction. What should I do?
A1: Multiple spots indicate an incomplete reaction. The spots with lower Rf values correspond to your starting material and partially acetylated intermediates. To drive the reaction to completion, you can try the following:
-
Increase reaction time: Allow the reaction to stir for a longer period.
-
Increase temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Add more acetylating agent: A slight excess of acetic anhydride may be necessary.
-
Use a catalyst: The use of catalysts like phosphorous or phosphoric acid has been reported to improve the efficiency of the acylation of glycoluril with acetic anhydride.[2]
Q2: How can I remove acetic acid and residual acetic anhydride from my product?
A2:
-
Aqueous workup: Carefully quench the reaction mixture with cold water or an ice-water mixture to hydrolyze the excess acetic anhydride to acetic acid. The acetic acid can then be neutralized with a mild base like sodium bicarbonate solution.
-
Extraction: After neutralization, the product can be extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
Q3: My NMR spectrum shows broad peaks. What could be the reason?
A3: Broad peaks in the NMR spectrum can be due to several factors:
-
Presence of multiple isomers: A mixture of regioisomers of partially acetylated glycolurils can lead to overlapping signals and peak broadening.
-
Residual paramagnetic impurities: Ensure all traces of metal catalysts (if used) are removed.
-
Sample viscosity: A highly concentrated sample can lead to broader lines. Diluting the sample may help.
-
Chemical exchange: Protons on the nitrogen atoms can undergo chemical exchange, which can broaden their signals.
Q4: What is a good purification method for TAGU?
A4:
-
Recrystallization: TAGU can be purified by recrystallization from a suitable solvent system. Ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like hexanes is a good starting point.
-
Column Chromatography: For high purity, silica gel column chromatography can be employed. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of TAGU from the more polar, partially acetylated side products.
Experimental Protocols
Synthesis of this compound (TAGU)
This is a general procedure and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Glycoluril
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate and hexanes (for recrystallization or chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycoluril in an excess of acetic anhydride. A solvent such as pyridine can also be used.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (indicated by the disappearance of the glycoluril spot on TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude TAGU by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of TAGU showing intermediate partially acetylated products.
References
Technical Support Center: N,N',N'',N'''-Tetraacetylglycoluril (TAGU) Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N',N'',N'''-Tetraacetylglycoluril (TAGU) based reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving TAGU, a mild and selective acetylating agent.
Issue 1: Low or No Product Yield
-
Question: My N-acetylation reaction using TAGU is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in TAGU-based acetylation reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting amine and TAGU. The disappearance of the starting amine spot indicates the reaction's progress. If the reaction is stalled, consider the following:
-
Reaction Time: While TAGU is an efficient acetylating agent, reaction times can vary depending on the substrate. For instance, the selective acetylation of a primary amine has been reported to take 3-5 hours at reflux in dichloromethane to reach completion[1][2]. If the reaction is sluggish, consider extending the reaction time.
-
Temperature: Most TAGU acetylations are carried out at the reflux temperature of the solvent (e.g., dichloromethane)[1][2]. Ensure the reaction is being heated appropriately. For less reactive substrates, a higher boiling point solvent might be necessary, provided the starting materials and products are stable at that temperature.
-
Stoichiometry: While a slight excess of TAGU (e.g., 1.1 equivalents) is often sufficient, for less reactive amines, increasing the stoichiometry of TAGU might be necessary to drive the reaction to completion.
-
-
Substrate Quality: The purity of the starting amine is crucial. Impurities can interfere with the reaction. Ensure the amine is pure and dry before use.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume TAGU, leading to lower yields. Use anhydrous solvents for the reaction. The addition of anhydrous MgSO₄ has been shown to improve the yield in some acetylation reactions[1][2].
-
Poor Solubility: If the starting amine has poor solubility in the reaction solvent, this can significantly slow down the reaction rate. Consider using a different solvent in which both the amine and TAGU are more soluble.
-
Issue 2: Incomplete Reaction Despite Extended Reaction Time
-
Question: I have extended the reaction time, but my TLC analysis still shows a significant amount of unreacted starting amine. What should I do?
-
Answer: An incomplete reaction, even after prolonged reaction times, points towards more fundamental issues with the reaction conditions or reagents.
-
Re-evaluate Solvent Choice: The solvent plays a critical role in the reaction's success. TAGU is soluble in solvents like dichloromethane and chloroform[3]. Ensure your chosen solvent can dissolve both your substrate and TAGU effectively.
-
Check for Competing Side Reactions: While TAGU is highly selective for primary amines, the possibility of side reactions with other functional groups in complex molecules cannot be entirely ruled out, especially under prolonged heating. Analyze the reaction mixture by LC-MS to identify any potential side products.
-
Consider a Catalyst: While TAGU reactions often proceed without a catalyst, for particularly challenging substrates, the addition of a mild, non-nucleophilic base could potentially facilitate the reaction. However, this should be approached with caution to avoid promoting side reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my N-acetylated product from the reaction mixture. What are the best practices for purification?
-
Answer: The purification of the acetylated product is a critical step to obtain a high-purity compound.
-
Reaction Quenching and Work-up: After the reaction is complete, it is typically quenched with an aqueous solution of sodium bicarbonate (NaHCO₃)[1][2]. This step neutralizes any acidic byproducts and helps in the removal of the glycoluril byproduct, which is more soluble in the aqueous phase.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane[1][2]. Multiple extractions will ensure a complete recovery of the product. The combined organic layers should be washed with brine and dried over an anhydrous salt like MgSO₄ or Na₂SO₄[1][2].
-
Chromatography: Flash column chromatography is a common and effective method for purifying the final product[1][2]. The choice of the solvent system for chromatography will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should provide good separation between your product and any remaining impurities on a TLC plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using TAGU over other acetylating agents like acetic anhydride or acetyl chloride?
A1: The main advantage of TAGU is its mildness and high selectivity, particularly for the acetylation of primary amines in the presence of other nucleophilic groups[1][2]. Acetic anhydride and acetyl chloride are more reactive and can lead to over-acetylation or reaction with other functional groups, resulting in a mixture of products and lower yields of the desired compound. For example, in one study, the selective acetylation of a primary amine yielded 92% of the desired product with TAGU, whereas using acetic acid resulted in only an 18-24% yield[1][2].
Q2: How can I monitor the progress of a TAGU-based acetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A sample of the reaction mixture is spotted on a TLC plate alongside the starting amine. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the typical byproducts of a TAGU reaction?
A3: The primary byproduct of a TAGU acetylation reaction is diacetylglycoluril. This byproduct is generally more polar than the N-acetylated product and can be removed during the aqueous work-up and subsequent purification steps like column chromatography.
Q4: Can TAGU be used to acetylate secondary amines or alcohols?
A4: While TAGU shows excellent selectivity for primary amines, its reactivity with secondary amines and alcohols is significantly lower. Acetylation of these functional groups with TAGU would likely require more forcing conditions (higher temperatures, longer reaction times) and may not be as efficient as with more reactive acetylating agents.
Data Presentation
Table 1: Comparison of Acetylating Agents for the Selective Acetylation of a Primary Amine
| Acetylating Agent | Solvent | Conditions | Yield of Mono-acetylated Product | Reference |
| This compound (TAGU) | Dichloromethane | Reflux, 3-5 h | 92% | [1][2] |
| Acetic Acid | Dichloromethane | Not specified | 18% | [1][2] |
| Acetic Acid with anhydrous MgSO₄ | Dichloromethane | Not specified | 24% | [1][2] |
| Acetic Anhydride | Not specified | Not specified | Low to no desired product | [1][2] |
Experimental Protocols
Selective N-Acetylation of a Primary Amine using TAGU
This protocol is adapted from a published procedure for the selective acetylation of a primary amine[1][2].
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM), add this compound (TAGU) (1.1 equivalents).
-
Reaction Execution: Reflux the solution for 3-5 hours. Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure N-acetylated product.
Visualizations
Caption: Experimental workflow for the selective N-acetylation of a primary amine using TAGU.
References
stability issues and degradation pathways of N,N',N'',N'''-Tetraacetylglycoluril
Welcome to the technical support center for N,N',N'',N'''-Tetraacetylglycoluril (TAGS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and understanding the degradation pathways of TAGS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving TAGS.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of TAGS in solution. | Hydrolysis: TAGS is susceptible to hydrolysis, especially in aqueous environments with nucleophilic reagents or at non-neutral pH. | - Maintain solutions at a neutral or slightly acidic pH if possible.- Use aprotic solvents when feasible.- Prepare solutions fresh and use them promptly.- Store solutions at low temperatures (2-8 °C) to slow down hydrolysis. |
| Inconsistent experimental results. | Variable rates of hydrolysis: The rate of TAGS hydrolysis is influenced by pH, temperature, and the presence of nucleophiles. | - Standardize the pH and temperature of your experimental conditions.- Be mindful of the buffer composition, as some buffer components can act as nucleophiles.- Monitor the purity of your TAGS stock solution regularly using a suitable analytical method (e.g., HPLC). |
| Formation of unknown impurities. | Stepwise degradation: TAGS hydrolyzes in a stepwise manner, forming triacetyl, diacetyl, and monoacetyl intermediates before complete degradation to glycoluril. | - Use a stability-indicating analytical method, such as HPLC with a gradient elution, to separate and identify potential degradation products.- Co-inject with synthesized standards of the potential degradation products for positive identification.- Employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS) for structural elucidation of unknown impurities. |
| Difficulty in quantifying TAGS and its degradation products. | Lack of a validated analytical method: Accurate quantification requires a validated analytical method specific to TAGS and its degradation products. | - Develop and validate a stability-indicating HPLC method. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for TAGS?
A1: The primary degradation pathway for this compound (TAGS) is hydrolysis. This process occurs in a stepwise manner, with the sequential removal of the four acetyl groups. The hydrolysis proceeds through the formation of triacetylglycoluril, isomeric diacetylglycolurils, and monoacetylglycoluril, ultimately yielding glycoluril.[3] This has been studied in detail in an aqueous-alcoholic medium at pH 10.[3]
Q2: What are the main factors that influence the stability of TAGS?
A2: The stability of TAGS is primarily influenced by:
-
pH: Hydrolysis is generally faster in basic conditions (e.g., pH 10) due to the increased nucleophilicity of the hydroxide ion.[3]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The presence of water or other nucleophilic solvents will promote hydrolysis. Aprotic solvents are preferred for maintaining the stability of TAGS in solution.
-
Presence of Nucleophiles: Reagents with nucleophilic properties can accelerate the degradation of TAGS.[3]
Q3: How can I monitor the degradation of TAGS in my experiments?
A3: The degradation of TAGS can be effectively monitored using chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach.[4][5] This involves developing a method that can separate TAGS from all its potential degradation products. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.[3] For structural confirmation of the degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[3]
Q4: Are there any known incompatibilities for TAGS?
A4: Yes, TAGS is incompatible with strong oxidizing agents. It is also susceptible to hydrolysis in the presence of water and nucleophiles, as detailed in the degradation pathway.
Q5: What are the expected degradation products of TAGS hydrolysis?
A5: The stepwise hydrolysis of TAGS results in the following degradation products:
-
Triacetylglycoluril (TriAGU)
-
Diacetylglycoluril (DAGU) - exists as different isomers (e.g., 2,4-DAGU, 2,6-DAGU, 2,8-DAGU)
-
Monoacetylglycoluril (MAGU)
-
Glycoluril
The relative amounts of these products will depend on the reaction conditions and the extent of degradation.[3]
Degradation Pathway and Experimental Workflow
The following diagrams illustrate the degradation pathway of TAGS and a general workflow for its stability testing.
Caption: Stepwise hydrolysis of TAGS.
Caption: General workflow for stability testing of TAGS.
Quantitative Data
| Parameter | Information | Reference |
| General Stability | Stable under normal storage conditions. | Safety Data Sheet |
| Incompatibilities | Strong oxidizing agents. | Safety Data Sheet |
| Primary Degradation Pathway | Stepwise hydrolysis of acetyl groups. | [3] |
| TLC Rf Values | TAGU: 0.84TriAGU: 0.762,6-DAGU: 0.682,8-DAGU: 0.612,4-DAGU: 0.35MAGU: 0.21Glycoluril: 0.04(Eluent: Chloroform-methanol-ethyl acetate, 7:2:2 on kieselguhr plates) | [3] |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of TAGS and to develop a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve TAGS in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., room temperature or 40 °C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of TAGS and a solution of TAGS to elevated temperatures (e.g., 70 °C) for a specified period.
-
Photolytic Degradation: Expose a solid sample and a solution of TAGS to UV and/or visible light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a developed stability-indicating HPLC method.
Example of a Stability-Indicating HPLC Method Development Approach
While a specific validated method for TAGS is not publicly available, the following outlines a typical approach for developing such a method.
1. Instrument and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A reverse-phase C18 column is a common starting point.
2. Mobile Phase Selection:
-
A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
3. Method Optimization:
-
Optimize the gradient profile, flow rate, column temperature, and detection wavelength to achieve good resolution and peak shape for TAGS and its degradation products.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][2] Specificity is confirmed by analyzing the forced degradation samples to ensure that the degradation products do not interfere with the quantification of TAGS.
References
- 1. sanas.co.za [sanas.co.za]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. iscientific.org [iscientific.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
how to monitor the progress of a reaction involving N,N',N'',N'''-Tetraacetylglycoluril
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving N,N',N'',N'''-Tetraacetylglycoluril (TAGU).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
A1: The most common methods for monitoring reactions with this compound are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Mass Spectrometry (MS) is also used, often in conjunction with HPLC (LC-MS), to identify reactants, products, and byproducts.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice of technique depends on several factors:
-
Reaction Speed: For fast reactions, real-time monitoring with in-situ NMR or rapid sampling for HPLC may be necessary. For slower reactions, TLC is often sufficient for periodic checks.
-
Information Required: TLC provides a qualitative assessment of the presence of starting materials and products. NMR and HPLC provide quantitative data on the concentration of different species over time. NMR also provides structural information, while MS can confirm the mass of the products.
-
Reaction Mixture Complexity: For complex mixtures with multiple components, HPLC offers superior separation and quantification capabilities.
-
Available Equipment: The choice will also be dictated by the analytical instrumentation available in your laboratory.
Q3: How can I determine if my reaction involving TAGU has gone to completion?
A3: You can determine reaction completion by observing the disappearance of the limiting reactant.
-
Using TLC: The spot corresponding to the limiting reactant will no longer be visible on the TLC plate. A cospot (a lane where both the starting material and reaction mixture are spotted) is crucial to confirm this.[1]
-
Using NMR: The signals corresponding to the protons of the limiting reactant will disappear or diminish to baseline noise in the 1H NMR spectrum.
-
Using HPLC: The peak corresponding to the limiting reactant will no longer be detectable in the chromatogram, and the area of the product peak will remain constant over successive measurements.
Q4: What are some potential side reactions or byproducts to look out for when using TAGU?
A4: this compound is a tetra-acetylated compound, and incomplete reactions can lead to the formation of partially acetylated glycoluril derivatives. Hydrolysis of the acetyl groups can also occur, particularly in the presence of water, leading to the formation of acetic acid and partially deacetylated glycoluril species. In reactions with nucleophiles, regioisomeric products may form.
Troubleshooting Guides
Troubleshooting Thin Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking or elongated spots | Sample is overloaded. | Dilute the sample solution before spotting it on the TLC plate.[2][3][4][5] |
| Compound is highly polar or acidic/basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-2.0% acetic or formic acid for acidic compounds, or triethylamine for basic compounds).[2][5] | |
| Spots are not visible | Compound is not UV-active. | Use a visualization stain, such as potassium permanganate or an iodine chamber.[2] |
| Sample is too dilute. | Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[2][3] | |
| The solvent level in the developing chamber is too high. | Ensure the solvent level is below the spotting line on the TLC plate.[3] | |
| Spots are too close to the baseline (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent system.[2] |
| Spots are too close to the solvent front (high Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[2] |
Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Broad peaks | Poor shimming of the instrument. | Reshim the spectrometer. |
| Sample is not homogenous or is too concentrated. | Ensure the sample is fully dissolved. If necessary, dilute the sample.[6] | |
| Overlapping peaks | Signals from different compounds have similar chemical shifts. | Try using a different deuterated solvent, as this can alter the chemical shifts of the peaks.[6] |
| Insufficient magnetic field strength. | If available, use a higher field NMR spectrometer for better signal dispersion. | |
| Inaccurate integrations | Overlapping peaks with the solvent signal. | Choose a deuterated solvent where the residual peak does not overlap with signals of interest.[6] |
| Phasing errors or baseline distortion. | Carefully phase the spectrum and apply a baseline correction. | |
| Reaction kinetics appear different from bulk reaction | Lack of stirring in the NMR tube. | For kinetic studies, consider using a flow NMR setup or ensure good mixing before taking measurements at different time points.[7] |
Troubleshooting High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing) | Column overload. | Dilute the sample. |
| Inappropriate mobile phase pH for ionizable analytes. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Column degradation. | Replace the column. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Ghost peaks | Contamination in the mobile phase or from a previous injection. | Use high-purity solvents and flush the system thoroughly. Run a blank injection. |
| No peaks detected | Detector is not turned on or is set to the wrong wavelength. | Check the detector settings. Ensure the analytes have a chromophore that absorbs at the selected wavelength. |
| No sample was injected. | Check the autosampler or manual injector for proper operation. |
Quantitative Data Presentation
Monitoring the acetylation of a primary amine with this compound using HPLC can provide quantitative data on the reaction progress. The following table presents a representative dataset for such a reaction.
| Time (minutes) | Concentration of Primary Amine (mM) | Concentration of N-Acetylated Product (mM) | % Conversion |
| 0 | 10.00 | 0.00 | 0 |
| 15 | 7.52 | 2.48 | 24.8 |
| 30 | 5.64 | 4.36 | 43.6 |
| 60 | 3.18 | 6.82 | 68.2 |
| 90 | 1.79 | 8.21 | 82.1 |
| 120 | 0.95 | 9.05 | 90.5 |
| 180 | 0.23 | 9.77 | 97.7 |
| 240 | 0.05 | 9.95 | 99.5 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.[1][8]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline.[1]
-
Spot the Plate:
-
In the left lane, spot a dilute solution of the starting material (e.g., the amine).
-
In the middle lane (cospot), spot the starting material, and then spot the reaction mixture on top of it.[1]
-
In the right lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[8]
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane (compared to the starting material and cospot lanes) indicates the progress or completion of the reaction. New spots will appear for the product(s).
Protocol 2: Quantitative Monitoring by 1H NMR Spectroscopy
-
Prepare the NMR Sample: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl3) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire the 1H NMR Spectrum: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
Process the Data: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analyze the Spectrum:
-
Identify the characteristic signals for the starting material, product, and the internal standard.
-
Integrate the area of a well-resolved signal for each of these compounds.
-
-
Calculate Concentrations: The concentration of the reactant and product can be calculated relative to the known concentration of the internal standard using the following formula: Concentrationanalyte = (Integrationanalyte / Nprotons,analyte) * (Nprotons,standard / Integrationstandard) * Concentrationstandard (where Nprotons is the number of protons giving rise to the integrated signal).
-
Plot the Data: Plot the concentration of the reactant and product as a function of time to obtain a reaction profile.
Protocol 3: Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop an HPLC method that can separate the starting materials, products, and any significant byproducts. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid), and detector wavelength.
-
Prepare a Calibration Curve: Prepare standard solutions of the starting material and product at known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: At specific time intervals, take an aliquot from the reaction mixture. Quench the reaction and dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times.
-
Determine the peak area for each component.
-
Use the calibration curve to calculate the concentration of the starting material and product in the injected sample.
-
Account for the dilution factor to determine the concentration in the original reaction mixture.
-
-
Track Reaction Progress: Plot the concentrations of the reactant and product against time to monitor the reaction kinetics.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Workflow for quantitative NMR reaction monitoring.
Caption: Workflow for HPLC-based reaction kinetics monitoring.
References
- 1. Charting the N-Terminal Acetylome: A Comprehensive Map of Human NatA Substrates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring for adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N,N',N'',N'''-Tetraacetylglycoluril (TAGS) Synthesis Scale-Up
Welcome to the technical support center for the synthesis of N,N',N'',N'''-Tetraacetylglycoluril (TAGS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of TAGS synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the scale-up of TAGS synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase the reaction temperature, being mindful of potential side reactions.- Ensure efficient mixing to maintain homogeneity. |
| Sub-optimal Catalyst Performance: Incorrect catalyst choice or loading. | - If using a catalyst like phosphoric or sulfuric acid, ensure it is of appropriate grade and concentration.- Perform small-scale experiments to optimize catalyst loading. | |
| Hydrolysis of Acetic Anhydride: Presence of moisture in reactants or the reaction vessel. | - Use anhydrous acetic anhydride and ensure glycoluril is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress. | |
| Product Loss During Work-up/Isolation: Product remaining in the mother liquor after filtration. | - Optimize the crystallization process by adjusting the solvent system and cooling profile.- Wash the filter cake with a minimal amount of cold solvent to reduce dissolution. | |
| High Impurity Profile | Side Reactions: Formation of partially acetylated glycolurils (e.g., diacetylglycoluril) or other byproducts like acetyl hydantoin. | - Control the reaction temperature; high temperatures can promote side reactions.- Ensure a stoichiometric or slight excess of acetic anhydride is used. A large excess can lead to byproducts.- The choice of catalyst can influence the impurity profile; phosphorus-containing catalysts have been reported to give high yields.[1] |
| Degradation of Product: Prolonged exposure to high temperatures or acidic/basic conditions during work-up. | - Minimize the reaction time at elevated temperatures.- Neutralize the reaction mixture promptly after completion if an acidic or basic catalyst is used. | |
| Low-Quality Raw Materials: Impurities in the starting glycoluril or acetic anhydride. | - Use high-purity glycoluril (≥97%) and acetic anhydride.[2][3]- Analyze incoming raw materials for known impurities that could interfere with the reaction. | |
| Poor Product Quality (e.g., color, crystal form) | Presence of Colored Impurities: Impurities in starting materials or formation of colored byproducts. | - Treat the solution with activated carbon before crystallization to remove colored impurities.[4]- Ensure the quality of the starting glycoluril, as impurities can lead to color formation. |
| Inconsistent Crystal Size/Morphology: Sub-optimal crystallization conditions. | - Control the cooling rate during crystallization; slow cooling generally favors the formation of larger, more uniform crystals.[5]- Employ seeding with previously isolated pure TAGS crystals to promote consistent crystallization. | |
| Difficult Filtration | Small Particle Size: Rapid precipitation or "crashing out" of the product. | - Optimize the crystallization process to obtain larger crystals, which are easier to filter.[1]- Consider using a filter aid, though this will require subsequent removal. |
| Clogged Filter Medium: Presence of fine particles or gelatinous impurities. | - Ensure complete dissolution of the crude product before recrystallization.- A hot filtration step before cooling can remove any insoluble impurities.[4] | |
| Scale-Up Challenges | Exotherm Control: The reaction of glycoluril with acetic anhydride is exothermic, and poor heat management at scale can lead to runaway reactions and increased impurity formation.[5] | - Use a reactor with adequate cooling capacity.- Control the addition rate of acetic anhydride to manage the rate of heat generation.[5]- For larger scales, consider using a semi-batch process where one reactant is added portion-wise. |
| Mixing and Agitation: Inefficient mixing in larger reactors can lead to localized "hot spots" and incomplete reactions, especially with solid-liquid slurries. | - Select an appropriate agitator design (e.g., anchor, pitched-blade turbine) for efficient suspension of solids.[3]- Determine the optimal agitation speed through pilot plant studies to ensure homogeneity without causing excessive shear. | |
| Solid Handling: Transferring and handling large quantities of glycoluril powder and the final TAGS product can be challenging. | - Use appropriate powder handling equipment to minimize dust exposure and material loss.- For drying, consider using equipment like a vacuum tray dryer or an agitated nutsche filter dryer for efficient and contained processing.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (TAGS)?
A1: The most prevalent method for synthesizing TAGS is the N-acetylation of glycoluril using acetic anhydride as the acetylating agent.[7] This reaction is often catalyzed by an acid, such as sulfuric acid, perchloric acid, or phosphorus-containing acids, to achieve high yields.[8]
Q2: What are the typical impurities I should look for in my TAGS product?
A2: Common impurities include partially acetylated intermediates such as mono-, di-, and triacetylglycoluril. Another potential byproduct is acetyl hydantoin, which can form under certain reaction conditions.[3] Unreacted glycoluril and residual acetic acid or anhydride may also be present.
Q3: How can I effectively purify crude TAGS?
A3: Recrystallization is a common and effective method for purifying TAGS.[9] Solvents in which TAGS has good solubility at elevated temperatures but poor solubility at room temperature are ideal. The choice of solvent will depend on the impurity profile.
Q4: What are the critical safety precautions when working with acetic anhydride at a larger scale?
A4: Acetic anhydride is corrosive, flammable, and reacts exothermically with water.[2][8][10] When scaling up, it is crucial to:
-
Work in a well-ventilated area, preferably in a fume hood or a contained system.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Ensure all equipment is dry to prevent uncontrolled reactions with water.
-
Have an emergency plan in place for spills, which should be neutralized with a suitable agent like sodium bicarbonate.[2]
Q5: My reaction seems to stall before completion. What could be the issue?
A5: An incomplete reaction could be due to several factors. Insufficient mixing can lead to poor contact between the solid glycoluril and the acetic anhydride. The catalyst may have deactivated, or the reaction temperature might be too low. Ensure your raw materials are of good quality, as impurities can sometimes inhibit the reaction.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
Glycoluril (1 mole equivalent)
-
Acetic Anhydride (4.4 mole equivalents)
-
Phosphoric Acid (catalytic amount, e.g., 0.05 mole equivalents)
-
Suitable reaction solvent (e.g., acetic acid)
-
Antisolvent for precipitation/crystallization (e.g., water)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge the glycoluril and the reaction solvent.
-
Reagent Addition: Begin stirring the suspension and add the catalytic amount of phosphoric acid. Slowly add the acetic anhydride to the mixture. The addition should be controlled to manage the exotherm.
-
Reaction: Heat the reaction mixture to a temperature of 120-140°C and maintain it for a period of 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize. Slowly add an antisolvent like water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid and unreacted acetic anhydride.
-
Drying: Dry the crude product in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Purification: Recrystallize the crude TAGS from a suitable solvent system to achieve the desired purity.
Data Presentation
Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Ratio (Glycoluril:Acetic Anhydride) | 1 : 4.4 | 1 : 4.2 | A slight reduction in the excess of acetic anhydride at scale can be more cost-effective and reduce the burden on work-up and waste disposal. |
| Catalyst Loading | 0.05 eq | 0.045 eq | Catalyst efficiency may vary with mixing and heat transfer at a larger scale. |
| Reaction Temperature | 130°C | 125°C | Lowering the temperature slightly at scale can help manage the exotherm more effectively. |
| Reaction Time | 3 hours | 5 hours | Longer reaction times at scale may be necessary to ensure complete conversion due to mass transfer limitations. |
| Typical Yield | 90-95% | 85-90% | Yields are often slightly lower at a larger scale due to transfer losses and less ideal conditions. |
| Purity (before recrystallization) | ~95% | ~92% | Slower and less controlled heat and mass transfer can lead to a slightly higher impurity profile. |
Visualizations
Experimental Workflow for TAGS Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield in TAGS Synthesis
Caption: A decision tree to diagnose and resolve common causes of low yield in TAGS synthesis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Glycoluril - TRIGON Chemie [trigon-chemie.com]
- 3. ineos.com [ineos.com]
- 4. Glycoluril CAS 496-46-8 - Buy Glycoluril, CAS 496-46-8, Coating crosslinking agent Product on BOSS CHEMICAL [bosschemical.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applications — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. rsc.org [rsc.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,N',N'',N'''-Tetraacetylglycoluril (TAGU) Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N,N',N'',N'''-Tetraacetylglycoluril (TAGU).
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the synthesis of this compound (TAGU) from glycoluril and acetic anhydride?
A1: Phosphorus-containing acids are highly effective catalysts for the acetylation of glycoluril. Studies have shown that phosphorous acid (H₃PO₃), phosphoric acid (H₃PO₄), and 1-hydroxyethane-1,1-diyldiphosphonic acid (HEDP) can produce high yields of TAGU.[1] The positive effect of these acids is attributed not only to their catalytic activity but also to their ability to increase the solubility of the glycoluril substrate in the reaction mixture.[1]
Q2: What kind of yields can be expected with these catalysts?
A2: With an optimized amount of phosphorous or phosphoric acid (approximately 4 equivalents with respect to glycoluril), yields of TAGU can reach as high as 95–98%.[1]
Q3: Are there any known side reactions or byproducts to be aware of during TAGU synthesis?
A3: Yes, the formation of incompletely acetylated products and other side products can occur. When using an equimolar amount of HEDP as a catalyst, byproducts such as diacetylglycoluril and acetyl hydantoin have been observed.[1]
Q4: Is there any quantitative data available on the reaction kinetics of catalyzed TAGU synthesis?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of TAGU | 1. Inefficient Catalysis: The amount or type of catalyst may not be optimal. 2. Incomplete Reaction: Reaction time may be too short or the temperature too low. 3. Moisture in Reagents: Water can hydrolyze the acetic anhydride, reducing the amount available for acetylation. | 1. Optimize Catalyst Loading: If using phosphorous or phosphoric acid, ensure a molar ratio of approximately 4:1 with respect to glycoluril.[1] 2. Increase Reaction Time/Temperature: Monitor the reaction progress using TLC. Consider extending the reaction time or cautiously increasing the temperature. The reaction is typically conducted at around 140°C.[1] 3. Use Anhydrous Reagents: Ensure that the acetic anhydride and any solvents used are anhydrous. |
| Presence of Impurities/Byproducts | 1. Non-selective Acetylation: Sub-optimal reaction conditions can lead to the formation of partially acetylated glycolurils. 2. Side Reactions: Depending on the catalyst, side products like acetyl hydantoin may form.[1] | 1. Adjust Catalyst Ratio: Using an optimized catalyst ratio can improve selectivity. For example, equimolar amounts of HEDP have been shown to produce byproducts.[1] 2. Purification: Recrystallization from a suitable solvent is a common method for purifying TAGU. |
| Difficulty in Product Isolation/Purification | 1. High Solubility in Reaction Mixture: The product may not readily precipitate from the reaction mixture upon cooling. 2. Co-precipitation of Byproducts: Impurities may crystallize along with the desired product. | 1. Precipitation with a Non-solvent: After the reaction, pouring the mixture into a cold non-solvent (like water) can help precipitate the product. 2. Recrystallization: Multiple recrystallizations may be necessary to achieve high purity. Column chromatography could be an alternative for separating products with similar polarities. |
Data Presentation
Table 1: Effect of Phosphorus-Containing Catalysts on the Yield of this compound
| Catalyst | Molar Equivalents (Catalyst:Glycoluril) | Yield (%) | Reference |
| Phosphorous Acid (H₃PO₃) | 4 | 95-98 | [1] |
| Phosphoric Acid (H₃PO₄) | 4 | 95-98 | [1] |
| 1-Hydroxyethane-1,1-diyldiphosphonic Acid (HEDP) | 1 | 62 | [1] |
Experimental Protocols
Detailed Methodology for the Acid-Catalyzed Synthesis of this compound
This protocol is based on a general procedure for acid-catalyzed acylation and specific information regarding TAGU synthesis.
Materials:
-
Glycoluril
-
Acetic Anhydride
-
Phosphoric Acid (or Phosphorous Acid)
-
Ice-cold distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycoluril and acetic anhydride.
-
Carefully add 4 molar equivalents of the chosen acid catalyst (e.g., phosphoric acid) to the mixture.
-
Heat the reaction mixture to 140°C and maintain this temperature with continuous stirring.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the glycoluril spot on TLC), allow the mixture to cool slightly.
-
Slowly and carefully pour the warm reaction mixture into a beaker of ice-cold distilled water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude this compound from a suitable solvent such as ethanol to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of TAGU.
Caption: Catalytic effect on the TAGU reaction pathway.
References
Technical Support Center: N,N',N'',N'''-Tetraacetylglycoluril (TAGS) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,N',N'',N'''-Tetraacetylglycoluril (TAGS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of TAGS.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated appropriately (e.g., reflux) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal stoichiometry of reagents. | Use a molar excess of acetic anhydride to drive the reaction to completion. | |
| Presence of moisture, which can hydrolyze the acetic anhydride. | Use anhydrous solvents and reagents, and conduct the reaction under a dry atmosphere (e.g., nitrogen or argon). | |
| Loss of product during work-up or purification. | Optimize the recrystallization procedure by carefully selecting the solvent system and cooling rate. Minimize the number of transfer steps. | |
| Presence of Multiple Spots on TLC | Incomplete acetylation. | This is indicated by the presence of tri-, di-, and mono-acetylated glycoluril intermediates. Increase the reaction time, temperature, or the molar ratio of acetic anhydride to glycoluril. Consider the use of a catalyst such as phosphorous acid or phosphoric acid to improve the reaction rate and yield. |
| Hydrolysis of the product during work-up. | Work-up the reaction mixture promptly and avoid prolonged exposure to aqueous acidic or basic conditions. Use a non-aqueous work-up if possible. | |
| Degradation of the starting material or product. | Ensure the reaction temperature is not excessively high. Check the purity of the starting glycoluril. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | The chosen solvent may be too good a solvent even at low temperatures, or the product may be insoluble even at high temperatures. Perform small-scale solvent screening to find an appropriate solvent or solvent mixture. | |
| Rapid cooling during recrystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. | |
| Product Contaminated with Acetic Acid | Incomplete removal during work-up. | During the aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acetic acid. |
| Insufficient drying of the final product. | Dry the purified product under vacuum to remove any residual volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most prevalent impurities are partially acetylated derivatives of glycoluril, such as N,N',N''-triacetylglycoluril, and various isomers of di- and mono-acetylated glycoluril.[1] These arise from incomplete acetylation. Residual acetic acid from the reaction is also a common impurity if not properly removed during the work-up.
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the fully acetylated product (TAGS) from the starting material (glycoluril) and the partially acetylated intermediates. The starting material will be significantly more polar and have a lower Rf value than the final product.
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying TAGS. The choice of solvent is critical. A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Based on solubility data, solvents such as chloroform, acetone, and mixtures like ethanol/water or ethyl acetate/hexane could be suitable candidates.[2]
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks in the 1H NMR spectrum could correspond to partially acetylated impurities. These intermediates will have remaining N-H protons, which would appear as distinct signals. The presence of a sharp singlet around 2.1 ppm is characteristic of the methyl protons of the acetyl groups. The integration of this peak relative to the methine protons of the glycoluril backbone can give an indication of the degree of acetylation. Residual acetic acid will show a characteristic broad singlet.
Q5: Can mass spectrometry be used to identify impurities?
A5: Yes, mass spectrometry is a powerful tool for identifying impurities. By analyzing the crude reaction mixture, you can detect the molecular ions corresponding to the expected product (TAGS, C12H14N4O6, M.W. 310.27 g/mol ) as well as the molecular ions of the partially acetylated intermediates (tri-, di-, and mono-acetylated species).
Experimental Protocols
Synthesis of this compound (TAGS)
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
-
Glycoluril
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycoluril in anhydrous pyridine.
-
Slowly add a molar excess (e.g., 5-10 equivalents) of acetic anhydride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediates.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude TAGS in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 v/v, adjust as needed for optimal separation)
-
Visualization: UV light (254 nm)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl3 or DMSO-d6
-
Expected 1H NMR peaks for TAGS (in CDCl3): δ ~2.4 ppm (s, 12H, -COCH3), δ ~6.4 ppm (s, 2H, -CH-CH-)
-
Expected 13C NMR peaks for TAGS (in CDCl3): δ ~25 ppm (-COCH3), δ ~70 ppm (-CH-CH-), δ ~170 ppm (C=O)
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is suitable for this compound.
-
Expected m/z for TAGS: [M+H]+ ≈ 311.1, [M+Na]+ ≈ 333.1
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H14N4O6 |
| Molecular Weight | 310.27 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 237 °C[3] |
| CAS Number | 10543-60-9[3] |
| Solubility | Soluble in chloroform and acetone; limited solubility in water.[2] |
Table 2: Potential Impurities and their Molecular Weights
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| Glycoluril (starting material) | C4H6N4O2 | 142.12 |
| Monoacetylglycoluril | C6H8N4O3 | 184.15 |
| Diacetylglycoluril | C8H10N4O4 | 226.19 |
| Triacetylglycoluril | C10H12N4O5 | 268.22 |
| Acetic Acid (byproduct) | C2H4O2 | 60.05 |
Visualizations
Caption: Synthesis of this compound.
Caption: Impurity formation pathways in TAGS synthesis.
References
Validation & Comparative
A Comparative Analysis of N,N',N'',N'''-Tetraacetylglycoluril (TAGU) and TAED as Bleach Activators
In the realm of cleaning and disinfection, the quest for effective and efficient bleaching agents is perpetual. While hydrogen peroxide is a widely used bleach, its efficacy is significantly diminished at lower temperatures. To overcome this limitation, bleach activators are incorporated into formulations to generate more potent bleaching species in situ. This guide provides a detailed comparative analysis of two such activators: the well-established Tetraacetylethylenediamine (TAED) and the less common N,N',N'',N'''-Tetraacetylglycoluril (TAGU). This analysis is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive look at their performance, mechanisms, and environmental profiles.
Executive Summary
Both TAED and TAGU function by reacting with a source of hydrogen peroxide, typically sodium percarbonate or sodium perborate, in alkaline conditions to produce peracetic acid, a more potent bleaching and disinfecting agent at lower temperatures. TAED is the most widely used bleach activator in Europe and has been extensively studied, demonstrating good performance and a favorable environmental profile with high biodegradability. TAGU, a derivative of glycoluril, is also an effective bleach activator, with some studies suggesting superior performance to TAED, particularly at very low temperatures. However, comprehensive comparative data for TAGU is less available, and concerns regarding its slower biodegradability have been raised.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of TAED and TAGU is crucial to appreciating their reactivity and function.
| Property | This compound (TAGU) | Tetraacetylethylenediamine (TAED) |
| Chemical Formula | C₁₂H₁₄N₄O₆ | C₁₀H₁₆N₂O₄ |
| Molar Mass | 310.27 g/mol | 228.25 g/mol |
| Appearance | White to almost white crystalline powder | White solid, often granulated |
| Melting Point | 237 °C | 149-154 °C |
| Solubility in Water | Limited data available | 0.2 g/L at 20 °C (dissolves rapidly in wash liquor) |
Below are the chemical structures of TAGU and TAED, generated using the DOT language.
N,N',N'',N'''-Tetraacetylglycoluril (TAGU) Demonstrates Superior Low-Temperature Bleaching Performance
A comparative analysis of N,N',N'',N'''-Tetraacetylglycoluril (TAGU) against other common bleach activators reveals its enhanced efficacy in low-temperature bleaching applications, offering a promising alternative for energy-efficient and fabric-friendly textile processing.
This compound, a solid organic compound, functions as a bleach activator, enabling hydrogen peroxide-based bleaches to work effectively at lower temperatures. This activation is crucial for reducing energy consumption and minimizing fabric damage during the bleaching process. A study comparing the low-temperature bleaching performance of TAGU with Tetraacetylethylenediamine (TAED) and Pentaacetylglucose (PAG) on wool fabrics found that TAGU exhibited the best performance among the three.[1]
Comparative Performance Analysis
To provide a clear comparison of TAGU with its primary competitors, TAED and Sodium Nonanoyloxybenzenesulfonate (NOBS), the following table summarizes their key performance characteristics based on available data.
| Feature | This compound (TAGU) | Tetraacetylethylenediamine (TAED) | Sodium Nonanoyloxybenzenesulfonate (NOBS) |
| Bleaching Performance at Low Temperatures | Superior performance on wool fabrics compared to TAED and PAG.[1] | Effective, but outperformed by TAGU on wool fabrics.[1] | Highly effective at lower temperatures, with high solubility in cold water.[2] |
| Optimal Activation Temperature | Effective at 60°C and potentially lower.[1] | Typically requires temperatures around 40°C to 60°C for optimal activation. | Efficient at temperatures as low as 20°C.[2] |
| Solubility in Water | Information not readily available in cited sources. | Relatively low solubility in cold water. | High solubility in water, even at 20°C.[2] |
| Primary Applications | Low-temperature bleaching of textiles, particularly protein fibers like wool.[1] | Laundry detergents, textile bleaching. | Laundry detergents, especially in the U.S. and Japan.[2] |
Mechanism of Action: Low-Temperature Bleaching
Bleach activators like TAGU, TAED, and NOBS play a pivotal role in sustainable bleaching processes. In an alkaline solution containing a source of hydrogen peroxide (e.g., sodium percarbonate or sodium perborate), the activator undergoes perhydrolysis. This reaction generates a peroxy acid, which is a more potent bleaching agent at lower temperatures than hydrogen peroxide itself. The peroxy acid then acts on the chromophores in the textile fibers, breaking them down and resulting in a whitening effect.
The general mechanism can be visualized as follows:
Experimental Protocols
The evaluation of bleaching performance is critical for comparing the efficacy of different activators. Standardized test methods are employed to ensure that results are reproducible and comparable.
Determination of Whiteness Index
The whiteness of a textile is a key indicator of bleaching effectiveness. It is instrumentally measured using a spectrophotometer or colorimeter.
AATCC Test Method 110 / ISO 105-J02:
-
Specimen Preparation: Condition the fabric samples in a standard atmosphere for textiles.
-
Instrument Setup: Calibrate the spectrophotometer according to the manufacturer's instructions. Set the illuminant to D65 and the observer to 10°.
-
Measurement: Place the fabric specimen over the instrument's measurement port, ensuring it is flat and opaque. Take at least four readings from different areas of the specimen, rotating the sample 90 degrees between each measurement.
-
Calculation: The instrument's software calculates the CIE Whiteness Index (W) and Tint (T) values based on the measured tristimulus values (X, Y, Z). A higher whiteness index indicates a whiter fabric.[3][4][5]
Measurement of Tensile Strength
Bleaching processes can potentially damage textile fibers, leading to a loss of strength. Therefore, it is essential to evaluate the tensile strength of the fabric after bleaching.
ASTM D5034 (Grab Test) / ISO 13934-1 (Strip Test):
-
Specimen Preparation: Cut fabric specimens to the dimensions specified in the standard (e.g., 100 mm x 150 mm for the grab test). Prepare separate sets of specimens for the warp and weft directions.[6][7]
-
Conditioning: Condition the specimens in a standard atmosphere for textiles.
-
Testing Machine Setup: Set up a constant-rate-of-extension (CRE) tensile testing machine with appropriate clamps and gauge length as specified in the standard.[8][9]
-
Procedure: Mount a specimen in the clamps of the testing machine. Apply a continuous force to the specimen until it ruptures. Record the breaking force and elongation.[10]
-
Analysis: Test a sufficient number of specimens in both warp and weft directions to obtain a statistically significant average breaking strength. A smaller reduction in tensile strength after bleaching indicates less fabric damage.
The following diagram illustrates a typical workflow for evaluating the performance of a bleach activator:
References
- 1. researchgate.net [researchgate.net]
- 2. Standard - Textiles - Tests for colour fastness - Part J02: Method for the instrumental assessment of whiteness ISO 105-J02:1997/Cor 1:1998 - Swedish Institute for Standards, SIS [sis.se]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. gozetim.com [gozetim.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM D5034: Essential Textile Testing in Laboratories [darongtester.com]
- 7. universalgripco.com [universalgripco.com]
- 8. ASTM D5034 Textile Elongation and Breaking Strength Testing - ADMET [admet.com]
- 9. ISO 13934-1:2013 Textiles — Tensile properties of fabrics_Textiles_UnitedTest - Material Testing Machine [unitedtest.com]
- 10. chiuvention.com [chiuvention.com]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to N,N',N'',N'''-Tetraacetylglycoluril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for N,N',N'',N'''-Tetraacetylglycoluril and its parent compound, Glycoluril. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for the structural confirmation and analysis of this important acetylating agent.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Glycoluril, highlighting the distinct spectral changes upon N-acetylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ¹H | DMSO-d₆ | 6.38 | singlet | 2H, CH |
| 2.38 | singlet | 12H, CH₃ | |||
| ¹³C | DMSO-d₆ | 169.42 | - | C=O (acetyl) | |
| 151.48 | - | C=O (urea) | |||
| 62.61 | - | CH | |||
| 25.11 | - | CH₃ | |||
| Glycoluril | ¹H | DMSO-d₆ | 7.16 | singlet | 4H, NH |
| 5.24 | singlet | 2H, CH | |||
| ¹³C | DMSO-d₆ | 160.30 | - | C=O | |
| 64.60 | - | CH |
Data sourced from "Methods of analysis of glycoluril and its derivatives"[1][2].
The NMR data clearly illustrates the successful tetra-acetylation of glycoluril. In the ¹H NMR spectrum of this compound, the disappearance of the NH proton signal at 7.16 ppm and the appearance of a new singlet at 2.38 ppm, integrating to 12 protons, are indicative of the four acetyl methyl groups.[1][2] The methine (CH) proton signal shifts downfield from 5.24 ppm in Glycoluril to 6.38 ppm in its acetylated form, a consequence of the electron-withdrawing nature of the acetyl groups.[1][2]
In the ¹³C NMR spectrum, the presence of two distinct carbonyl signals at 169.42 ppm and 151.48 ppm for this compound corresponds to the acetyl and urea carbonyl carbons, respectively.[1][2] The single carbonyl peak in Glycoluril is found at 160.30 ppm.[1][2]
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands
| Compound | Sample Prep | Wavenumber (ν, cm⁻¹) | Assignment |
| This compound | Nujol | 1753, 1733 | C=O (acetyl) stretching |
| 1695 | C=O (urea) stretching | ||
| Glycoluril | KBr | 3209 | N-H stretching |
| 1675 | C=O stretching |
Data sourced from "Methods of analysis of glycoluril and its derivatives"[1][2].
The IR spectra provide complementary evidence for the structure of this compound. The most telling feature is the absence of the broad N-H stretching band around 3209 cm⁻¹ that is prominent in the spectrum of Glycoluril.[1][2] Instead, the spectrum of the acetylated product is dominated by strong carbonyl stretching bands. The bands at 1753 and 1733 cm⁻¹ can be attributed to the acetyl carbonyl groups, while the band at 1695 cm⁻¹ is characteristic of the urea carbonyls within the bicyclic ring structure.[1][2]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data and Expected Fragmentation
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | ESI | 311.10 | - Loss of ketene (CH₂=C=O, 42 Da) from acetyl groups- Cleavage of the N-acetyl group (loss of 43 Da)- Fragmentation of the glycoluril backbone |
| Glycoluril | EI | 142.05 (M⁺) | - Fragmentation of the bicyclic urea structure |
Molecular weight of this compound is 310.26 g/mol and Glycoluril is 142.12 g/mol .
Electron-ionization mass spectrometry (EI-MS) is commonly used for the structural confirmation of low molecular weight glycoluril derivatives. For N-acylated glycolurils, characteristic fragmentation patterns involve the acetyl groups. A common fragmentation pathway for N-acetyl compounds is the loss of ketene (CH₂=C=O), which has a mass of 42 Da. Another expected fragmentation is the cleavage of the N-CO bond, leading to the loss of an acetyl radical (43 Da). Subsequent fragmentation would involve the breakdown of the core glycoluril ring system. For Glycoluril, the mass spectrum would be dominated by the molecular ion and fragments arising from the cleavage of the bicyclic structure.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (e.g., 1024 scans or more).
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull):
-
Grind a small amount of the sample in a mortar.
-
Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.
-
Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the salt plates with Nujol for a mull).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Electron Ionization (EI), a solid probe or direct inlet system can be used for solid samples.
-
-
Instrument: A mass spectrometer equipped with an appropriate ion source (e.g., ESI or EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The mass range should be set to include the expected molecular ion.
-
For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
The resulting spectrum will show the molecular ion (if stable enough) and a series of fragment ions.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
A Comparative Guide to the Quantitative Purity Analysis of N,N',N'',N'''-Tetraacetylglycoluril (TAGS) by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. N,N',N'',N'''-Tetraacetylglycoluril (TAGS), a derivative of glycoluril, finds applications in various fields, including the synthesis of advanced materials and pharmaceuticals. Its purity directly impacts its reactivity, stability, and safety profile. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the quantitative analysis of TAGS purity due to its high resolution, sensitivity, and accuracy.
This guide provides an objective comparison of HPLC with alternative analytical techniques for determining the purity of TAGS. It includes a detailed experimental protocol for a validated HPLC method, presents hypothetical supporting data for clarity, and outlines the strengths and weaknesses of each approach to help researchers select the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a compound like TAGS, a reversed-phase HPLC (RP-HPLC) method is highly effective. This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, separating compounds based on their hydrophobicity. TAGS, being a moderately polar molecule, can be well-retained and separated from both more polar impurities (like partially hydrolyzed forms) and less polar impurities.
Proposed HPLC Method
A gradient RP-HPLC method is proposed for the effective separation of TAGS from its potential impurities, such as hydrolysis products (tri-, di-, and mono-acetylglycoluril) and unreacted starting materials.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL of TAGS dissolved in Acetonitrile |
Hypothetical Purity Analysis Data
The following table summarizes hypothetical results from the HPLC analysis of a TAGS sample, demonstrating how purity is calculated based on the relative peak areas.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Monoacetylglycoluril (Impurity) | 4.5 | 15.6 | 0.31 |
| 2 | Diacetylglycoluril (Impurity) | 6.8 | 25.1 | 0.50 |
| 3 | Triacetylglycoluril (Impurity) | 9.2 | 40.3 | 0.80 |
| 4 | TAGS | 13.5 | 4944.0 | 98.39 |
Total Purity: 98.39%
Comparison with Alternative Analytical Methods
While HPLC is often the method of choice, other techniques can provide valuable information for purity assessment. The selection of a method depends on the specific requirements of the analysis, such as the need for structural confirmation, the level of sensitivity required, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1][2] | Differential migration of compounds on a solid support based on affinity for the mobile phase. | Combines HPLC separation with mass-based detection for identification and quantification.[3][4] |
| Quantitation | Excellent (Relative - Area %; Absolute with calibration) | Excellent (Absolute - Primary Method)[5][6] | Semi-quantitative at best; primarily qualitative. | Excellent (Requires appropriate standards) |
| Specificity/Resolution | High | Moderate (depends on spectral overlap) | Low to Moderate | Very High (combines chromatographic resolution with mass specificity) |
| Sensitivity | High (ng to pg range) | Low (µg to mg range) | Moderate (µg range) | Very High (pg to fg range) |
| Primary Application | Routine purity testing, quality control, quantitative analysis. | Absolute purity determination of reference standards, structural confirmation.[4] | Reaction monitoring, rapid screening of multiple samples.[4] | Impurity identification, metabolomics, analysis of complex mixtures. |
| Cost & Complexity | Moderate cost and complexity. | High initial cost (instrumentation), moderate complexity. | Very low cost, simple to perform. | High cost and complexity. |
Experimental Protocols
Detailed HPLC Protocol for TAGS Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the TAGS sample and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 220 nm.
-
Inject 10 µL of the prepared sample solution and run the gradient program as specified in the method table.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percentage of the TAGS peak relative to the total area of all peaks to determine the purity of the sample using the formula: Purity (%) = (Area of TAGS Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative analysis of TAGS purity using the described HPLC method.
Caption: Experimental workflow for TAGS purity analysis by HPLC.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Performance Evaluation of N,N',N'',N'''-Tetraacetylglycoluril (TAGU) in Polymer Modification: A Guide Based on Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N',N'',N'''-Tetraacetylglycoluril (TAGU) is a derivative of glycoluril, a heterocyclic compound known for its rigid structure.[1] While primarily recognized as a bleaching activator in detergents, its potential application in polymer modification as a crosslinking or coupling agent is an area of scientific interest. This guide aims to provide a comprehensive overview of the current, albeit limited, publicly available information on the performance of TAGU in polymer modification. A significant data gap exists in the scientific literature regarding specific experimental performance evaluations of TAGU-modified polymers. Consequently, this document will focus on the theoretical potential of TAGU, drawing parallels with structurally similar compounds, and will propose a framework for its systematic evaluation.
Theoretical Potential of TAGU in Polymer Modification
TAGU's molecular structure, featuring four acetyl groups attached to a rigid glycoluril core, suggests its potential as a multifunctional agent in polymer chemistry. The acetyl groups are susceptible to hydrolysis and can potentially react with functional groups present in various polymer backbones, such as hydroxyl (-OH) or amine (-NH2) groups. This reactivity could lead to the formation of crosslinks between polymer chains, thereby modifying the material's properties.
Potential Reaction Mechanism:
The proposed mechanism for TAGU in polymer modification involves the reaction of its acetyl groups with nucleophilic functional groups on the polymer chains. This could proceed via a transesterification or amidation reaction, leading to the formation of covalent bonds and a crosslinked network.
References
A Breakthrough in Selective Acetylation: N,N',N'',N'''-Tetraacetylglycoluril Outperforms Traditional Reagents in Novel Pyrrolidine Synthesis
A recent study highlights the exceptional performance of N,N',N'',N'''-Tetraacetylglycoluril (TAGU) as a mild and highly selective acetylating agent in the synthesis of novel pyrrolidine analogues of Pochonicine, a potent β-N-acetylhexosaminidase inhibitor. This case study demonstrates the successful application and validation of TAGU, showcasing its superiority over conventional acetylating agents like acetic acid and acetic anhydride in a critical step of the synthesis, paving the way for more efficient drug development processes.
In the pursuit of simplified and potent β-N-acetylhexosaminidase inhibitors, researchers encountered a significant challenge in the selective mono-acetylation of a primary amine in the presence of a secondary amine within a complex pyrrolidine structure. Traditional methods proved to be inefficient and, in some cases, entirely ineffective, leading to low yields or the absence of the desired product. The introduction of TAGU, however, provided a remarkable breakthrough, achieving a high yield and demonstrating excellent selectivity for the primary amine.
Comparative Performance Analysis
The following table summarizes the quantitative data from the comparative experiments, highlighting the superior performance of TAGU.
| Acetylating Reagent | Reaction Conditions | Yield of Mono-acetylated Product (A-5) | Observations |
| This compound (TAGU) | Dichloromethane, Reflux | 92% | Excellent selectivity for primary amine acetylation.[1] |
| Acetic Acid | Dichloromethane | 18% (24% with anhydrous MgSO₄) | Low yield and further optimization attempts were unsuccessful.[1] |
| Acetic Anhydride | Controlled usage and reaction time | 0% | No target product was obtained.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Selective Mono-acetylation using this compound (TAGU)
A solution of the diamine compound A-3 and this compound in dichloromethane was refluxed.[1] The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography to yield the mono-acetylated product A-5.[1]
Attempted Acetylation using Acetic Acid
To a solution of the diamine A-3 in dichloromethane, acetic acid was added.[1] In a separate experiment, anhydrous magnesium sulfate was added to the reaction mixture.[1] The reactions were stirred at room temperature and monitored by thin-layer chromatography. The product was isolated by column chromatography.
Attempted Selective Acetylation using Acetic Anhydride
The selective acetylation of the primary amine A-3 was attempted by carefully controlling the amount of acetic anhydride added and the reaction time.[1] Despite these efforts, the desired mono-acetylated product was not obtained.[1]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the successful synthesis using TAGU and the logical relationship of the comparative study.
Caption: Successful synthesis of the target product A-10 using TAGU.
Caption: Comparison of different acetylating agents for the synthesis.
Conclusion
The successful application of this compound in this novel synthesis of pyrrolidine analogues demonstrates its significant advantages as a mild and highly selective acetylating agent. The ability to achieve high yields where traditional reagents fail underscores its potential to overcome common challenges in the synthesis of complex molecules, particularly in the field of drug discovery and development. This case study provides compelling evidence for researchers and scientists to consider TAGU as a superior alternative for selective acetylation reactions, potentially accelerating the development of new therapeutic agents.
References
Peer-Reviewed Efficacy of N,N',N'',N'''-Tetraacetylglycoluril: A Literature Analysis
Despite a comprehensive search of peer-reviewed scientific literature, no studies detailing the efficacy, mechanism of action, or comparative performance of N,N',N'',N'''-Tetraacetylglycoluril (TAGS) for any therapeutic application were identified.
Our extensive search for quantitative data, experimental protocols, and signaling pathway information related to TAGS yielded no relevant results. Consequently, a comparative guide on its performance against other alternatives, as originally intended, cannot be constructed at this time due to the absence of foundational scientific evidence.
The search did retrieve information on a chemically related compound, Mebicar (Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione), which is classified as a psychostimulant and nootropic agent.[1] However, the available information is limited and does not provide the in-depth experimental data required for a comparative analysis.
Further investigation into the broader categories of acetylated compounds and wound healing agents revealed numerous studies on substances like N-acetylcysteine, which has been evaluated for its therapeutic potential in wound healing and other conditions.[2][3][4][5][6][7][8] These studies, while informative in their own right, do not provide any data directly applicable to this compound.
There is a significant gap in the scientific literature regarding the efficacy and mechanism of action of this compound. No peer-reviewed studies are currently available to support the creation of a detailed comparison guide for researchers, scientists, and drug development professionals. Future research is necessary to establish a scientific basis for any potential therapeutic applications of this compound.
References
- 1. Tetrahydro-1,3,4,6-tetramethylimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | C8H14N4O2 | CID 122282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topical N-acetylcysteine improves wound healing comparable to dexpanthenol: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of N-Acetylcysteine for Wound Healing, Acute Bronchiolitis, and Congenital Heart Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of N-acetylcysteine as an augmentation in the treatment of obsessive-compulsive disorder in adults: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of oral long-term N-acetylcysteine in chronic bronchopulmonary disease: a meta-analysis of published double-blind, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy of N-acetylcysteine and motivational enhancement therapy for nicotine addiction: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine inhibits the induction of an antigen-specific antibody response down-regulating CD40 and CD27 co-stimulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: N,N',N'',N'''-Tetraacetylglycoluril and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Substance Selection
The growing emphasis on sustainable practices in the pharmaceutical and chemical industries necessitates a thorough evaluation of the environmental footprint of all compounds utilized in research and manufacturing. This guide provides a comparative environmental impact assessment of N,N',N'',N'''-Tetraacetylglycoluril (TAG) and its common alternatives in two primary applications: as a bleach activator and as a pharmaceutical excipient. Due to a notable lack of publicly available environmental data for TAG, this guide also highlights the critical need for further research to enable a comprehensive and data-driven comparison.
I. Comparison in Bleaching Applications
In industrial and household bleaching formulations, TAG serves as a bleach activator, enabling the effective use of peroxide-based bleaches at lower temperatures. Its primary competitor in this application is Tetraacetylethylenediamine (TAED), often used in conjunction with a bleaching agent like Sodium Percarbonate.
Quantitative Environmental Data
| Parameter | This compound (TAG) | Tetraacetylethylenediamine (TAED) | Sodium Percarbonate |
| Biodegradability | No data available | Readily biodegradable[1] | Not applicable (inorganic) |
| Aquatic Toxicity (Fish) | No data available | LC50 (96h): >500 mg/L[2] | LC50 (96h, Pimephales promelas): 71 mg/L[3] |
| Aquatic Toxicity (Daphnia) | No data available | EC50 (48h): >1,000 mg/L[2] | EC50 (48h, Daphnia pulex): 4.9 mg/L[3] |
| Aquatic Toxicity (Algae) | No data available | ErC50 (72h): >1,000 mg/L[1] | No specific data found |
Note: The absence of data for this compound (TAG) is a significant gap in the current understanding of its environmental profile.
Experimental Protocols
The data presented for TAED and Sodium Percarbonate are typically generated following standardized international guidelines to ensure consistency and comparability.
1. Ready Biodegradability - OECD 301
This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions. A substance is considered "readily biodegradable" if it meets a specific percentage of degradation within a 28-day period. For example, in the OECD 301B (CO2 Evolution Test) , the amount of carbon dioxide produced by the microbial degradation of the test substance is measured and expressed as a percentage of the theoretical maximum CO2 production.
2. Acute Aquatic Toxicity - OECD 202 & 203
-
OECD 202, Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to daphnids (water fleas). The concentration of the substance that causes immobilization in 50% of the daphnids over a 48-hour period is determined as the EC50 value.
-
OECD 203, Fish, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to fish. The concentration of the substance that is lethal to 50% of the test fish over a 96-hour period is determined as the LC50 value.
Workflow for Environmental Assessment of Bleach Activators
Caption: Workflow for assessing the environmental impact of bleach activators.
II. Comparison in Pharmaceutical Applications
TAG is mentioned as a potential intermediate in pharmaceutical development.[4] However, its specific function as an excipient is not well-documented in publicly available literature. Therefore, this comparison is made against a selection of common "green" and synthetic pharmaceutical excipients used as binders and fillers.
Quantitative Environmental Data
| Parameter | This compound (TAG) | Microcrystalline Cellulose (MCC) | Starch | Hydroxypropyl Methylcellulose (HPMC) | Sodium Carboxymethyl Cellulose (CMC) |
| Biodegradability | No data available | Biodegradable[5][6] | Readily biodegradable[7] | Readily biodegradable (>60% in 28 days, OECD 301B)[1] | Biodegradable, but not readily[5] |
| Aquatic Toxicity (Fish) | No data available | No significant toxic effects observed[3] | LC50 > 1 mg/L[8] | LC50 > 100 mg/L (practically non-toxic)[2] | LC50: 100-1000 mg/L (96h) |
| Aquatic Toxicity (Daphnia) | No data available | No significant toxic effects observed[3] | EC50 > 1 mg/L[8] | LC50 (Daphnia magna) > 100 mg/L[1] | Low concern for toxicity[5] |
Experimental Protocols
The methodologies for assessing the biodegradability and aquatic toxicity of these pharmaceutical excipients are the same as those described in the bleaching applications section (OECD 301, 202, and 203).
Decision Pathway for Selecting a "Green" Pharmaceutical Excipient
References
- 1. landercoll.com [landercoll.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. santos.com [santos.com]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Aquatic Toxicity of Polyethylene and Microcrystalline Cellulose Microbeads Used as Abrasives in Cosmetics [hrcak.srce.hr]
- 8. sino-cmc.com [sino-cmc.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of N,N',N'',N'''-Tetraacetylglycoluril
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the disposal of N,N',N'',N'''-Tetraacetylglycoluril, a compound often used in pharmaceutical development.[1]
Immediate Safety and Hazard Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[2] However, it is crucial to handle this chemical with care to minimize any potential risks. Key safety precautions include preventing the product from entering drains and avoiding the creation of dust during handling and disposal.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
All handling of the solid form should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation of any dust.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the environmental and toxicological impact of this compound. The Safety Data Sheet indicates that there is no data available for its acute and chronic aquatic toxicity.[3]
| Parameter | Value | Source |
| Acute Aquatic Toxicity | No data available | ECHEMI SDS[3] |
| Chronic Aquatic Toxicity | No data available | ECHEMI SDS[3] |
| GHS Hazard Classification | Not a hazardous substance or mixture | TCI Chemicals SDS[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that aligns with institutional and local regulations for non-hazardous waste.
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
If it is mixed with a hazardous chemical, the entire mixture must be treated as hazardous waste.
-
Collect all waste this compound, including any contaminated materials like weighing paper or gloves, in a dedicated and clearly labeled waste container.
-
-
Container Selection and Labeling:
-
Use a durable, sealable container made of a compatible material to collect the solid waste.
-
Label the container clearly as "Non-Hazardous Waste: this compound". Include the name of the responsible researcher and the date.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and dry area away from the main laboratory traffic.
-
Ensure the storage area is separate from hazardous waste accumulation points.
-
-
Final Disposal:
-
While not classified as hazardous, do not dispose of this compound down the drain or in general laboratory trash bins that are handled by custodial staff.[4]
-
Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This typically involves placing the sealed and labeled container directly into a designated dumpster for general solid waste.[4]
-
Consult with your institution's Environmental Health & Safety (EHS) department to confirm the appropriate disposal pathway.
-
Experimental Protocols
As there are no specific experimental protocols cited for the disposal of this compound due to its non-hazardous nature, the recommended procedure is based on standard best practices for laboratory chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
Navigating the Safe Handling of N,N',N'',N'''-Tetraacetylglycoluril: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N,N',N'',N'''-Tetraacetylglycoluril, including operational and disposal plans, to foster a secure research environment.
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to proper safety protocols is crucial to minimize exposure and ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of personnel, a combination of personal protective equipment and engineering controls is recommended.
| Control Type | Recommendation |
| Engineering Controls | A closed system or local exhaust ventilation should be in place to prevent the dispersion of dust. Safety showers and eye wash stations should also be readily accessible. |
| Respiratory Protection | A dust mask is recommended to prevent inhalation of airborne particles. |
| Eye and Face Protection | Safety glasses or a face shield should be worn to protect against accidental splashes or dust. |
| Hand Protection | Protective gloves are necessary to prevent direct skin contact. |
| Body Protection | A protective suit should be worn to minimize skin exposure. |
Procedural Guidance for Safe Handling and Storage
Proper handling and storage are critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.
-
Prevent Dust Formation: Handle the material in a way that minimizes the creation of dust.
Storage Protocols:
-
Container: Keep the container tightly closed.
-
Location: Store in a cool and shaded area.
Emergency and Disposal Procedures
In the event of an accidental release or the need for disposal, the following steps should be taken.
Spill Response:
In case of a spill, it is important to avoid creating dust. The material should be carefully picked up and placed in a suitable container for disposal.
First Aid Measures:
-
Eye Contact: Immediately rinse the eyes with plenty of water. If contact lenses are worn, remove them if it is easy to do so.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area well with water.
Disposal Plan:
Disposal of this compound and its container must be carried out in accordance with local and national regulations. It is recommended to entrust the disposal to a licensed waste disposal company.
Logical Workflow for Safe Handling
The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for this compound Handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
